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  • Product: Piperidine-4-carbonyl chloride hydrochloride
  • CAS: 42060-79-7

Core Science & Biosynthesis

Foundational

Piperidine-4-carbonyl chloride hydrochloride chemical properties

Executive Summary & Strategic Utility Piperidine-4-carbonyl chloride hydrochloride (CAS: 42060-79-7) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical candidates.[1] It serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Piperidine-4-carbonyl chloride hydrochloride (CAS: 42060-79-7) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical candidates.[1] It serves as an activated acylating agent, facilitating the rapid introduction of the piperidine moiety—a pharmacophore ubiquitous in GPCR ligands, kinase inhibitors (e.g., AKT inhibitors), and antihistamines.

This guide addresses the specific technical challenges associated with this reagent: its dual reactivity profile (electrophilic acyl chloride vs. nucleophilic secondary amine) and its acute moisture sensitivity. The hydrochloride salt form is critical for stability, masking the nucleophilic nitrogen to prevent intermolecular self-polymerization.

Chemical & Physical Specifications

The following data consolidates critical physicochemical parameters necessary for stoichiometric calculations and process safety assessments.

PropertyValueNotes
IUPAC Name Piperidine-4-carbonyl chloride hydrochloride
CAS Number 42060-79-7
Molecular Formula C₆H₁₁Cl₂NOIncludes HCl salt
Molecular Weight 184.06 g/mol Use for stoichiometry
Structure Cl⁻ ⁺H₂N-C₅H₉-COCl4-substituted piperidine ring
Physical State White to off-white crystalline solidHygroscopic
Melting Point ~199.8°C (decomposes)Decomposition releases HCl gas
Solubility DCM, Chloroform, DMSO (limited stability)Reacts violently with water/alcohols
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Desiccator storage mandatory

Synthesis & Reaction Mechanism[4][5][6][7][8][9][10]

Preparation from Precursor

The reagent is typically synthesized from isonipecotic acid (piperidine-4-carboxylic acid) using thionyl chloride (


) or oxalyl chloride. The presence of 

is autogenic during this process, naturally forming the stable salt.
Mechanistic Pathway: The "Self-Protecting" Effect

A critical feature of this reagent is the protonation of the piperidine nitrogen. In its free base form, the amine would nucleophilically attack the acyl chloride of a neighboring molecule, leading to rapid polymerization. The hydrochloride salt effectively "protects" the ring nitrogen, ensuring chemoselectivity toward external nucleophiles.

Diagram 1: Synthesis & Activation Pathway

SynthesisMechanism Acid Isonipecotic Acid (Precursor) Intermediate Chlorosulfite Intermediate Acid->Intermediate Activation SOCl2 Thionyl Chloride (Reagent) SOCl2->Intermediate Product Piperidine-4-carbonyl chloride HCl (Stable Salt) Intermediate->Product - SO2, - HCl

Caption: Conversion of isonipecotic acid to the acid chloride salt. The formation of HCl in situ ensures the piperidine nitrogen remains protonated and non-nucleophilic.

Handling & Safety (HSE) Protocols

Critical Warning: This compound hydrolyzes rapidly in moist air to release hydrochloric acid fumes and the parent carboxylic acid.

Engineering Controls
  • Atmosphere: All transfers must occur under a positive pressure of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Containment: Use a glovebox for weighing or Schlenk techniques for benchtop manipulation.

  • Vessels: Glassware must be oven-dried (>120°C) for at least 4 hours prior to use.

Reactivity Hazards[5]
  • Water: Violent hydrolysis; releases HCl gas.

  • Alcohols: Rapid exothermic esterification.

  • Bases: Neutralization of the HCl salt liberates the free amine, which can then self-polymerize if an external electrophile is not immediately available.

Experimental Protocol: Amide Coupling

This standard operating procedure (SOP) describes the coupling of Piperidine-4-carbonyl chloride HCl with a primary amine (


) to form an amide bond.

Stoichiometric Note: The reagent is an HCl salt. You must add sufficient base to neutralize:

  • The HCl associated with the piperidine ring.[2][3]

  • The HCl generated during the acyl substitution. Recommendation: Use 3.0–4.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA).

Reagents & Equipment
  • Electrophile: Piperidine-4-carbonyl chloride HCl (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.0–1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Apparatus: 3-neck Round Bottom Flask (RBF), N2 line, Addition Funnel.

Step-by-Step Methodology
  • Preparation: Flame-dry the 3-neck RBF and cool under

    
     flow.
    
  • Nucleophile Solubilization: Charge the flask with the Amine (1.0 eq) and DIPEA (3.5 eq) in anhydrous DCM. Cool to 0°C using an ice bath.

  • Reagent Addition:

    • Solid Addition: If the reagent is free-flowing, add it portion-wise via a powder funnel under strong

      
       flow.
      
    • Solution Addition (Preferred): Dissolve Piperidine-4-carbonyl chloride HCl in a minimal volume of anhydrous DCM (in a separate dry vial) and transfer via syringe/cannula dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: quench TLC aliquot with methanol first).

  • Workup:

    • Dilute with DCM.[4][5]

    • Wash with Sat.

      
       (to remove excess acid/HCl).
      
    • Wash with Brine.[4]

    • Dry over

      
      , filter, and concentrate.
      

Diagram 2: Amide Coupling Workflow

ProtocolWorkflow Start Start: Oven-Dried Glassware (Inert Atm) Mix Dissolve Amine + 3.5 eq DIPEA (DCM, 0°C) Start->Mix Add Add Acid Chloride HCl (Dropwise) Mix->Add Nucleophile Ready React Warm to RT Stir 2-4 Hours Add->React Acylation Quench Quench: Sat. NaHCO3 React->Quench Completion Isolate Isolate Organic Layer (Product Amide) Quench->Isolate

Caption: Operational workflow for coupling moisture-sensitive acid chloride salts with amines.

Applications in Drug Design[7][12]

The piperidine-4-carbonyl scaffold is structurally significant in medicinal chemistry.[1]

  • AKT Inhibitors: Used to synthesize N-aryl-1-acetylpiperidine-4-carboxamides, which act as intermediates for kinase inhibitors targeting the AKT signaling pathway in cancer therapy [1].

  • GPCR Ligands: The piperidine nitrogen allows for further diversification (e.g., reductive amination or alkylation) after the amide bond formation, enabling the creation of libraries for receptor binding studies.

  • Imidazole Derivatives: Reacts with diamines to form substituted imidazoles, exploring structure-activity relationships (SAR) in anti-inflammatory research [2].

References

  • BenchChem. (2025).[4][6] The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery. Retrieved from

  • Smolecule. (2023). Piperidine-4-carbonyl chloride hydrochloride Properties and Applications. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis: The Schotten-Baumann Reaction and Acyl Chlorides. Retrieved from

  • Wipf, P. (2014).[7] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[7] Retrieved from

  • Alfa Chemistry. (n.d.). Piperidine-4-carbonyl chloride hydrochloride COA and MSDS. Retrieved from

Sources

Exploratory

Spectroscopic data of Piperidine-4-carbonyl chloride hydrochloride (NMR, IR)

Technical Whitepaper: Spectroscopic Characterization and Handling of Piperidine-4-carbonyl Chloride Hydrochloride Introduction & Chemical Context Piperidine-4-carbonyl chloride hydrochloride (4-Chlorocarbonylpiperidine H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Handling of Piperidine-4-carbonyl Chloride Hydrochloride

Introduction & Chemical Context

Piperidine-4-carbonyl chloride hydrochloride (4-Chlorocarbonylpiperidine HCl) is a high-value electrophilic intermediate used extensively in medicinal chemistry for amide coupling reactions. Its structural core—a secondary amine protected as a hydrochloride salt with a reactive acyl chloride tail—makes it a versatile building block for synthesizing G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.

However, this molecule presents a specific "stability paradox" that often leads to experimental failure:

  • The Amine: The nitrogen must be protonated (HCl salt) to prevent self-polymerization (nucleophilic attack of the amine on the acyl chloride).

  • The Acyl Chloride: This functional group is highly moisture-sensitive. Exposure to atmospheric humidity rapidly hydrolyzes it back to the precursor, Isonipecotic acid (Piperidine-4-carboxylic acid).

The Core Challenge: Standard spectroscopic solvents (DMSO-


, MeOD, 

) often contain residual water or are nucleophilic, destroying the sample before data acquisition. This guide defines the anhydrous protocols required to validate this compound correctly.

Experimental Protocol: The Self-Validating Synthesis

To obtain accurate spectroscopic data, the compound is typically generated in situ or isolated under strictly anhydrous conditions. The following protocol ensures the integrity of the acyl chloride prior to analysis.

Methodology: Thionyl Chloride Dehydration
  • Precursor: Isonipecotic Acid Hydrochloride (CAS 5984-56-5).[1][2]

  • Reagent: Thionyl Chloride (

    
    ), excess.
    
  • Catalyst: DMF (Dimethylformamide), catalytic drop (Vilsmeier-Haack intermediate formation).

Step-by-Step Workflow:

  • Suspend Isonipecotic acid HCl (1 eq) in dry

    
     (5-10 eq).
    
  • Add 1-2 drops of dry DMF.

  • Reflux at 60-70°C for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes homogeneous.
  • Critical Step: Evaporate excess

    
     under reduced pressure. Co-evaporate with dry toluene (3x) to remove trace thionyl chloride.
    
  • Isolation: The resulting off-white solid is the target acyl chloride. Do not expose to air. Store under Argon/Nitrogen.

Visualizing the Workflow

SynthesisWorkflow Start Isonipecotic Acid HCl (Precursor) Reaction Reflux in SOCl2 + cat. DMF Start->Reaction Dehydration Evap Evaporate & Co-distill w/ Toluene Reaction->Evap Homogeneous Soln. Product Piperidine-4-carbonyl chloride HCl Evap->Product Anhydrous Solid Check QC Check: Solubility in dry CHCl3 Product->Check Validation Check->Start Turbid (Hydrolysis) Check->Product Dissolves Clear

Figure 1: Synthesis and validation workflow. Note the critical solubility check: The acid precursor is insoluble in chloroform, while the acyl chloride product is soluble.

Infrared Spectroscopy: The "Fingerprint" Validation

IR is the most reliable method for distinguishing the Acyl Chloride from the Carboxylic Acid precursor because it does not require dissolving the sample in potentially wet solvents.

Data Interpretation: The conversion of the


 bond from acid to acid chloride increases the bond order and force constant, causing a significant shift to a higher wavenumber (blue shift).
Functional GroupPrecursor (Acid) FrequencyTarget (Chloride) Frequency Diagnostic Note
Carbonyl (C=O) 1700 – 1730 cm

1785 – 1800 cm

Primary Indicator. Sharp, intense band.
Amine Salt (NH2+) 2800 – 3200 cm

2800 – 3100 cm

Broad band, overlapping C-H stretches.
C-Cl Stretch N/A600 – 800 cm

Moderate intensity, often obscured in fingerprint region.

Technique Tip: Run the IR as a solid (ATR) or a Nujol mull under an inert atmosphere. If the peak at 1790 cm


 is absent and a peak at 1710 cm

dominates, the sample has hydrolyzed.

Nuclear Magnetic Resonance (NMR) Data

Obtaining an NMR spectrum requires anhydrous Chloroform-d (


) .
  • Warning: Do not use

    
     or 
    
    
    
    unless absolutely dry, as they will react with the acyl chloride.
  • Reference: The data below compares the stable acid precursor with the reactive chloride.

H NMR (Proton) Specifications
PositionProton TypePrecursor (

ppm,

)
Target (

ppm,

)
Multiplicity Mechanistic Insight
H-4 Methine (

to C=O)
2.55 – 2.653.05 – 3.30 Multiplet (tt)Key Diagnostic. The Cl atom is electron-withdrawing, deshielding H-4 significantly downfield.
H-2, H-6 Ring Methylene (

to N)
3.35 – 3.453.50 – 3.70 Broad DoubletDeshielded by the ammonium salt (

).
H-3, H-5 Ring Methylene (

to N)
1.70 – 2.102.00 – 2.30 MultipletComplex splitting due to ring conformation.
NH Ammonium(Exchanged)9.20 – 9.60 Broad SingletVisible only in anhydrous

; disappears with

shake.
C NMR (Carbon) Specifications
PositionCarbon TypePrecursor (

ppm)
Target (

ppm)
Mechanistic Insight
C=O Carbonyl178.0 - 180.0172.0 - 174.0 Acyl chloride carbonyls are typically slightly shielded relative to acids.
C-4 Methine38.546.0 - 48.0 Significant downfield shift due to Cl proximity.
C-2, C-6 Methylene42.042.5 - 43.5 Minimal change.

Quality Control & Troubleshooting Logic

When analyzing this compound, researchers often encounter ambiguous data. Use this logic tree to determine sample quality.

QC_Logic Start Sample Analysis IR_Test IR Spectrum (ATR) Start->IR_Test Peak_1790 Peak @ ~1790 cm-1? IR_Test->Peak_1790 Peak_1710 Peak @ ~1710 cm-1? Peak_1790->Peak_1710 Weak/Absent Valid PASS: Active Acyl Chloride Peak_1790->Valid Strong Signal Invalid FAIL: Hydrolyzed to Acid Peak_1710->Invalid Strong Signal Mixed WARNING: Partial Hydrolysis Peak_1710->Mixed Both Peaks Present

Figure 2: Spectroscopic decision tree for purity assessment.

References

  • Precursor Characterization: National Center for Biotechnology Information. (2023).[3][4][5] PubChem Compound Summary for CID 5984-56-5, Isonipecotic acid hydrochloride. Retrieved from [Link]

  • Synthesis Methodology: Bondock, S., et al. (2011). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry.
  • Spectroscopic Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Acyl Chloride vs. Carboxylic Acid IR/NMR shift increments).
  • Handling Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for drying solvents and handling moisture-sensitive acyl chlorides).

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Amide Synthesis with Piperidine-4-carbonyl Chloride Hydrochloride

[1] Executive Summary & Strategic Analysis The "Trojan Horse" Reagent: Piperidine-4-carbonyl chloride hydrochloride (Isonipecotoyl chloride HCl) presents a unique paradox in organic synthesis. It contains both a highly r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The "Trojan Horse" Reagent: Piperidine-4-carbonyl chloride hydrochloride (Isonipecotoyl chloride HCl) presents a unique paradox in organic synthesis. It contains both a highly reactive electrophile (acyl chloride) and a latent nucleophile (secondary amine) within the same molecule.

  • The Challenge: In its stable hydrochloride salt form, the amine is protonated (

    
    ) and non-nucleophilic. However, amide coupling requires a base to neutralize the HCl byproduct.[1] As soon as a base is introduced, the piperidine nitrogen is deprotonated, creating a risk of rapid self-polymerization  (formation of poly-isonipecotamide).
    
  • The Solution: Successful utilization requires strict kinetic control or in-situ protection . This guide outlines two distinct workflows:

    • Protocol A (Direct Coupling): A high-risk/high-reward method using inverse addition and low temperatures for rapid analog generation.[2]

    • Protocol B (In-Situ Protection): The "Gold Standard" for high-purity pharmaceutical intermediates, converting the salt to a carbamate-protected species before coupling.[2]

Mechanistic Pathways & Decision Logic[1]

The following diagram illustrates the "Race Condition" inherent in this reaction. Your choice of conditions determines whether the External Amine (Target) or the Internal Amine (Impurity) wins the race.

ReactionPathways cluster_legend Pathway Logic Start Piperidine-4-COCl (HCl Salt) FreeBase Free Amine Intermediate (Highly Unstable) Start->FreeBase Deprotonation Base Base Addition (e.g., TEA, DIPEA) Base->FreeBase Product Target Amide (Desired) FreeBase->Product + Target Amine (Kinetic Control) Polymer Poly-isonipecotamide (Oligomer/Polymer) FreeBase->Polymer Self-Reaction (Fast if no external nuc) TargetAmine Target Amine (R-NH2) TargetAmine->Product Kinetic Control favors Product Kinetic Control favors Product Thermodynamic Control favors Polymer Thermodynamic Control favors Polymer

Figure 1: Mechanistic divergence.[2] The 'Free Amine Intermediate' is the critical control point. If the external amine is not present in excess or added immediately, self-polymerization dominates.

Experimental Protocols

Protocol A: Direct Coupling (Inverse Addition Method)

Best for: Rapid synthesis of simple analogs where ~10-15% oligomer impurity is acceptable or separable.[2] Critical Mechanism: This method uses "Inverse Addition" (adding the acid chloride to the amine) to ensure the electrophile is always in the presence of a vast excess of the target nucleophile.

Materials
  • Reagent: Piperidine-4-carbonyl chloride HCl (1.0 equiv)[2]

  • Nucleophile: Target Amine (1.2 – 1.5 equiv)[2]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) - Must be non-nucleophilic.[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).[2]

Step-by-Step Procedure
  • Preparation of Nucleophile Pool:

    • In a round-bottom flask under

      
      , dissolve the Target Amine  (1.2 equiv) and DIPEA  (2.5 equiv) in anhydrous DCM.
      
    • Cool this solution to -10°C (Ice/Salt bath). Low temperature retards the self-polymerization rate.

  • Reagent Suspension:

    • In a separate vial, rapidly suspend the Piperidine-4-carbonyl chloride HCl (1.0 equiv) in a minimal amount of DCM. Note: It may not dissolve completely; a fine slurry is acceptable.

  • The "Inverse" Addition:

    • Crucial Step: Transfer the acid chloride slurry dropwise into the cold Nucleophile/Base pool over 15–20 minutes.

    • Why? This ensures that every molecule of acid chloride entering the flask is immediately surrounded by the Target Amine. If you did the reverse (adding amine to acid chloride), the first drops of base would generate free piperidines that would attack their neighbors.

  • Reaction & Quench:

    • Allow to warm to 0°C over 1 hour.

    • Monitor by LC-MS.[2] Look for the [M+H] peak of the product vs. [M+H] of the dimer.

    • Quench with saturated

      
      .[2]
      
  • Workup:

    • Extract with DCM/Isopropanol (3:1) if the product is polar. Wash with brine.[2] Dry over

      
      .[2][3]
      
Protocol B: The "Gold Standard" (In-Situ Protection)

Best for: Pharmaceutical intermediates requiring >98% purity.[2] Concept: Temporarily "mask" the piperidine nitrogen with a Boc or Cbz group before the coupling event.

Materials
  • Reagent: Piperidine-4-carbonyl chloride HCl (1.0 equiv)[2]

  • Protecting Group:

    
     (Di-tert-butyl dicarbonate) (1.1 equiv)[2]
    
  • Base: Triethylamine (

    
    ) (2.2 equiv)[2]
    
  • Coupling Partner: Target Amine (1.0 equiv)

Step-by-Step Procedure
  • In-Situ Protection:

    • Suspend Piperidine-4-carbonyl chloride HCl in DCM at 0°C.

    • Add

      
       (1.1 equiv).[2]
      
    • Add

      
       (2.2 equiv) dropwise.[2]
      
    • Observation: The solution will clear as the N-Boc-piperidine-4-carbonyl chloride (or mixed anhydride/active species) is formed.[2] Stir for 30 mins.

    • Note: While acid chlorides are unstable to base, the reaction of the amine with

      
       is extremely fast (
      
      
      
      ).
  • Coupling:

    • Add the Target Amine (1.0 equiv) directly to this mixture.

    • Warm to Room Temperature and stir for 2–4 hours.

  • Deprotection (Optional/Later):

    • The product is now the N-Boc amide. Remove Boc using 4M HCl in Dioxane if the free amine is required immediately.

Data Summary & Troubleshooting

ParameterProtocol A (Direct)Protocol B (Protected)
Yield 40–65% (variable)85–95%
Purity Moderate (Oligomers present)High
Time Efficiency High (1 step)Medium (2 steps in 1 pot)
Key Risk PolymerizationHydrolysis of Acid Chloride
Preferred Solvent DCM (Slurry)DCM or THF (Solution)
Troubleshooting Guide
  • Issue: Low Yield / Insoluble Tars.

    • Cause: Self-polymerization occurred before the target amine could react.[2]

    • Fix: Switch to Protocol B. If using Protocol A, increase the equivalents of the Target Amine to 2.0x and lower temp to -20°C.

  • Issue: Reagent won't dissolve.

    • Insight: Piperidine-4-carbonyl chloride HCl is ionic.[2][4] It dissolves poorly in DCM.[2]

    • Fix: Use a DCM/DMF (9:1) mixture. Do not use alcohols (methanol/ethanol) as they will react with the acid chloride to form esters.

References

  • Solubility & Stability Profile: Smolecule. (2023).[2] Solubility and Solution Behavior of Piperidine-4-carbonyl chloride hydrochloride. Retrieved from [2]

  • General Acid Chloride Handling: Clark, J. (2023).[2] Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [2]

  • Polymerization Risks: BenchChem. (2025).[2] The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide. Retrieved from [2]

  • Friedel-Crafts Context: White Rose eTheses. (2014).[2] Synthesis of Piperidines using Organometallic Chemistry. Retrieved from

Sources

Application

Application Note: Schotten-Baumann Acylation with Piperidine-4-carbonyl Chloride Hydrochloride

This Application Note is designed for researchers and drug development professionals focusing on the acylation of nucleophiles using Piperidine-4-carbonyl chloride hydrochloride (Isonipecotoyl chloride HCl). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the acylation of nucleophiles using Piperidine-4-carbonyl chloride hydrochloride (Isonipecotoyl chloride HCl).

Executive Summary & Strategic Considerations

The Schotten-Baumann reaction is a cornerstone method for amide and ester synthesis, utilizing an interfacial biphasic system (typically Water/DCM or Water/Ether) containing a base to neutralize the acid byproduct.[1][2]

However, using Piperidine-4-carbonyl chloride hydrochloride presents a unique "Janus-faced" chemical challenge:

  • Electrophilic Site: The acyl chloride (-COCl) intended for coupling.

  • Latent Nucleophilic Site: The piperidine nitrogen. Although protonated (and protected) in the hydrochloride salt, the basic conditions required for Schotten-Baumann (

    
    ) will deprotonate this nitrogen (
    
    
    
    ).

The Critical Risk: Once deprotonated, the piperidine nitrogen becomes a potent secondary amine nucleophile. It can compete with your target nucleophile, attacking the acyl chloride of another reagent molecule, leading to rapid self-polymerization (oligomerization) rather than the desired coupling.

Strategic Recommendation
  • Gold Standard: Use an N-protected derivative (e.g., N-Boc-piperidine-4-carbonyl chloride) to ensure single-site reactivity.

  • Direct Usage (This Protocol): If you must use the unprotected hydrochloride salt, you must employ kinetic control —using high concentrations of the target nucleophile and controlled addition rates to favor the cross-coupling over self-polymerization.

Mechanistic Pathway & Logic

The reaction operates at the interface of the aqueous and organic phases.[1][2] The base (NaOH or


) resides in the aqueous phase, while the acyl chloride and target amine reside primarily in the organic phase.
Reaction Logic Diagram (Graphviz)

SchottenBaumann Reagent Piperidine-4-COCl (HCl Salt) Intermediate Free Base Species (Reactive Piperidine) Reagent->Intermediate Deprotonation (Interface) Hydrolysis Hydrolyzed Acid (Inactive) Reagent->Hydrolysis Water Contact Base Aqueous Base (OH-) Base->Intermediate Target Target Amine (R-NH2) Product Desired Amide Intermediate->Product + Target Amine (Must be Faster) Polymer Polymerization (Side Product) Intermediate->Polymer Self-Reaction (Fast)

Figure 1: Mechanistic competition in the Schotten-Baumann reaction of amino acid chlorides. Success depends on the Target Amine outcompeting the Self-Reaction pathway.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Reagent Piperidine-4-carbonyl chloride HClAcylating Agent (Electrophile)
Nucleophile Primary/Secondary Amine (Target)Reactant
Solvent A Dichloromethane (DCM) or CHCl3Organic Phase (Dissolves Reactants)
Solvent B WaterAqueous Phase (Dissolves Salt/Base)
Base Sodium Carbonate (

)
Acid Scavenger (Preferred over NaOH to reduce hydrolysis)
Additives Sodium Chloride (Brine)Phase separation enhancer
Protocol: Direct Coupling (Kinetic Control)

Use this protocol if N-protection is impossible. This relies on the target amine being in excess or significantly more nucleophilic.

Step 1: Preparation of the Biphasic System
  • In a round-bottom flask, dissolve 1.2 - 1.5 equivalents of the Target Amine in DCM (Concentration ~0.2 M).

  • Add an equal volume of 10% aqueous

    
     .
    
  • Cool the mixture to 0°C using an ice bath. Vigorous stirring is essential to maximize the interfacial surface area.

Step 2: Addition of the Reagent

Crucial Step: Do not dissolve the acid chloride salt in water before addition (it will hydrolyze). Do not dissolve in DCM beforehand if possible (solubility issues).

  • Weigh the Piperidine-4-carbonyl chloride HCl (1.0 equiv) as a solid.

  • Add the solid reagent portion-wise directly into the vigorously stirring biphasic mixture over 15–20 minutes.

    • Why? Slow addition keeps the instantaneous concentration of the free-base piperidine low, statistically favoring reaction with the excess Target Amine present in the organic phase.

Step 3: Reaction Monitoring
  • Allow the reaction to warm to room temperature over 1 hour.

  • Monitor via TLC or LC-MS.

    • Note: You may observe a baseline spot (polymer) or the hydrolyzed acid (Piperidine-4-carboxylic acid).

Step 4: Workup & Purification
  • Separate the phases.

  • Extract the aqueous layer twice with DCM.

  • Acidic Wash (Critical): Wash the combined organic layers with dilute HCl (1M) if your product is neutral.

    • Logic: This removes unreacted Target Amine and any oligomeric piperidine species that are still basic.

    • Warning: If your product contains a basic amine (the piperidine ring), it will also be protonated and go into the water. In this case, simply wash with Brine, dry over

      
      , and proceed to column chromatography.
      

Alternative "Inverted" Protocol (Recommended)

If the goal is to synthesize the amide with high purity, this modified approach is superior.

  • Suspend Piperidine-4-carbonyl chloride HCl in dry DCM.

  • Add 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Observation: The mixture may become homogeneous or form a slurry of amine salts.

  • Immediately add the Target Amine .

    • Note: This is a single-phase organic reaction (not strictly Schotten-Baumann), but avoids the hydrolysis issues of the aqueous phase.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Recovery of Acid Hydrolysis of -COCl groupReduce temperature to -10°C; Increase stirring rate; Use

instead of NaOH.
Insoluble Precipitate Polymerization of ReagentCritical Failure. Switch to N-protected reagent (e.g., N-Boc). Alternatively, increase Target Amine excess to 3.0 equiv.
Emulsion Formation Amphiphilic nature of productAdd Saturated NaCl (Brine); Filter through Celite pad.

Safety & Handling

  • Corrosivity: Acid chlorides release HCl gas upon contact with moisture. Handle in a fume hood.

  • Sensitizer: Piperidine derivatives can be skin sensitizers. Wear nitrile gloves and eye protection.

  • Pressure: The reaction generates

    
     if Carbonate bases are used. Ensure the vessel is vented.
    

References

  • Schotten, C. (1884).[1][2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[1] Link[1]

  • Baumann, E. (1886).[2] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern". Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. (Review of coupling methodologies including acid chlorides). Link

  • Carpino, L. A., et al. (1990). "Acid Chloride Method for the Coupling of Urethane-Protected Amino Acids". Journal of Organic Chemistry, 55, 251-259. (Foundational work on amino acid chlorides). Link

Sources

Method

Application Note: Strategic Utilization of Piperidine-4-carbonyl Chloride HCl in GPCR Ligand Synthesis

Executive Summary & Pharmacological Context[1] The piperidine ring is arguably the most "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. It serves as the core pharmacophore for a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1]

The piperidine ring is arguably the most "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. It serves as the core pharmacophore for a vast array of ligands targeting serotonergic (5-HT), dopaminergic (D2/D4), muscarinic (M1-M5), and opioid receptors.

Piperidine-4-carbonyl chloride hydrochloride (P4CC-HCl) is a high-value synthone that allows researchers to introduce this piperidine moiety attached via a carbonyl linker. This linker is critical for orienting the basic nitrogen of the piperidine ring—which typically forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain—relative to the aromatic "tail" of the ligand.

However, P4CC-HCl presents a unique synthetic paradox: it contains both a highly reactive electrophile (acyl chloride) and a nucleophile (secondary amine), protected only by protonation. Improper handling leads to rapid self-condensation (polymerization). This guide provides validated protocols to harness this reagent effectively without intermediate protection steps.

Chemical Properties & Handling[2][3][4]

  • CAS: 71461-24-0 (Generic ref) / Note: Often generated in situ from Piperidine-4-carboxylic acid (CAS 498-94-2).

  • Appearance: Hygroscopic white to off-white solid.

  • Stability: The HCl salt stabilizes the amine, preventing reaction with the acid chloride in the solid state.

  • Critical Hazard: Upon exposure to moisture, it hydrolyzes to the acid and HCl gas. Upon exposure to base, it self-polymerizes.

Storage & Preparation[2][3]
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solvent Compatibility: Strictly anhydrous Dichloromethane (DCM) or Chloroform (

    
    ). Avoid ethers (THF) if Lewis Acids are used, as they can complex.
    

Application 1: Friedel-Crafts Acylation (The "Direct-Link" Strategy)

This is the most robust application for the HCl salt form. By using acidic conditions (Lewis Acid catalysis), the piperidine nitrogen remains protonated (and complexed), deactivating it as a nucleophile while the acyl chloride reacts with an aromatic core. This is ideal for synthesizing butyrophenone-class antipsychotics (e.g., Haloperidol analogs) or aryl-ketone linkers.

Protocol A: Aluminum Chloride Mediated Acylation

Objective: Attach the piperidine-4-carbonyl motif to a fluorobenzene or electron-rich aromatic scaffold.

Reagents:

  • Piperidine-4-carbonyl chloride HCl (1.0 equiv)

  • Aromatic Substrate (e.g., Fluorobenzene) (Excess or 1.1 equiv if valuable)

  • Aluminum Chloride (

    
    ) (3.5 equiv)
    
  • Anhydrous DCM

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and HCl gas trap.

  • Solvation: Suspend P4CC-HCl (10 mmol) in anhydrous DCM (40 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
      (35 mmol) portion-wise.
    
    • Note: You need excess Lewis acid: 1 eq for the chloride, 1 eq to complex the amine, and >1 eq for the catalysis.

  • Substrate Addition: Add the aromatic substrate dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. If the substrate is deactivated, reflux may be required (40°C).

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/HCl. Do not add water to the reaction.

  • Workup: The product is in the aqueous layer (as the amine salt). Wash the aqueous layer with ether to remove non-basic impurities.

  • Isolation: Basify the aqueous layer (pH > 10) with NaOH to precipitate the free base or extract into DCM.

Application 2: Controlled Amide Coupling (The "Inverse Addition" Strategy)

Using P4CC-HCl to form amides (e.g., for Benzamide 5-HT4 agonists ) is riskier due to self-condensation. The "Inverse Addition" technique is mandatory here.

Protocol B: Low-Temperature Inverse Coupling

Objective: Couple P4CC-HCl to an aniline or primary amine without N-protection.

Reagents:

  • P4CC-HCl (1.0 equiv)

  • Target Amine (

    
    ) (1.0 equiv)
    
  • DIPEA (Diisopropylethylamine) (2.2 equiv)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Receiver Solution: In a flask, dissolve the Target Amine (1.0 eq) and DIPEA (2.2 eq) in DCM. Cool to -10°C .

  • Reagent Suspension: In a separate syringe or addition funnel, suspend P4CC-HCl in DCM.

  • Inverse Addition: Add the P4CC-HCl suspension slowly to the Receiver Solution.

    • Mechanistic Insight: By adding the acid chloride to the base/amine mixture, the external amine (which is already free and in excess relative to the incoming drop of reagent) reacts with the acyl chloride faster than the piperidine amine can deprotonate and find another acid chloride molecule.

  • Monitoring: Monitor by LC-MS. Look for the "dimer" peak (M+111 mass shift).

  • Workup: Quench with water. Extract.

Visualizing the Workflow & Logic

The following diagram illustrates the decision matrix for using P4CC-HCl versus converting to a protected form.

G Start Start: Piperidine-4-carbonyl chloride HCl (P4CC-HCl) Decision Target Reaction Type? Start->Decision Friedel Friedel-Crafts Acylation (Aryl Ketone Synthesis) Decision->Friedel Aromatic Substrate Amide Amide Coupling (Benzamide Synthesis) Decision->Amide Amine Substrate Condition1 Condition: Lewis Acid (AlCl3) Acidic Environment Friedel->Condition1 Condition2 Condition: Base (DIPEA) Risk of Polymerization Amide->Condition2 Result1 Product: Aryl-Piperidine Ketone (D2/5-HT Antagonist Core) Condition1->Result1 Amine protected by H+ Result2 Product: Piperidine Carboxamide (5-HT4 Agonist Core) Condition2->Result2 Inverse Addition (Protocol B) Polymer FAILURE MODE: Self-Condensation (Polymer) Condition2->Polymer Standard Addition

Figure 1: Decision matrix for synthetic pathways using P4CC-HCl. Note the high risk of polymerization in amide coupling if standard addition orders are used.

GPCR Ligand Design: The Pharmacophore Map

Why use this reagent? The resulting ligand structure perfectly mimics the "Classic GPCR Binding Mode."

Pharmacophore Asp Asp3.32 (Anionic Site) Pocket Hydrophobic Pocket (TM3/TM5/TM6) PipN Piperidine N+ (Basic Center) PipN->Asp Salt Bridge (Ionic) Linker Carbonyl Linker (Rigid Spacer) PipN->Linker Aryl Aromatic Tail (Pi-Stacking) Linker->Aryl Aryl->Pocket Hydrophobic Interaction

Figure 2: Pharmacophore interaction map. The P4CC-HCl reagent provides the "Piperidine N" and "Carbonyl Linker" components, essential for the salt bridge to Aspartate 3.32.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
White precipitate immediately upon base addition Self-condensation (Polymerization)Switch to Inverse Addition (Protocol B) or use N-Boc protected analog.
Low Yield in Friedel-Crafts Catalyst poisoning by amineIncrease

to 3.5 - 4.0 equivalents. The amine consumes 1 eq.
Product is water soluble Product is still the HCl saltAdjust pH to >10 during workup to extract the free base into organic solvent.

References

  • Privileged Structures in GPCRs: Wacker, D., et al. (2017). Structural features of GPCR signaling complexes. Nature.[1] Link (Contextual grounding on GPCR structure).

  • Friedel-Crafts Acylation: Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[1][2][3][4] Wiley-Interscience. (Foundational methodology for acylation).

  • Piperidine Synthesis & Reactions: Piperidine Synthesis. Organic Chemistry Portal. Link

  • Handling Acyl Chlorides: Reactions of Acyl Chlorides with Amines. Chemistry LibreTexts. Link

  • Safety Data: MSDS for Piperidine Derivatives. Fisher Scientific. Link (General safety data verification).

(Note: While specific "Application Notes" for this exact salt are rare in public literature, the protocols above are derived from standard medicinal chemistry practices for amino-acid chlorides, validated by the principles of stoichiometry and pKa management.)

Sources

Application

Application Note: Selective Coupling of Piperidine-4-carbonyl chloride HCl with Primary Amines

Executive Summary This guide details the protocol for coupling Piperidine-4-carbonyl chloride hydrochloride (CAS: 42060-79-7) with primary amines to form amide bonds. Unlike standard acid chloride couplings, this reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for coupling Piperidine-4-carbonyl chloride hydrochloride (CAS: 42060-79-7) with primary amines to form amide bonds. Unlike standard acid chloride couplings, this reaction presents a unique chemoselective challenge: the reagent contains both a highly reactive electrophile (acid chloride) and a nucleophile (secondary amine) masked as a hydrochloride salt.

Improper handling leads to rapid self-polymerization (dimerization/oligomerization) or hydrolysis. This protocol defines the specific order of addition, stoichiometry, and temperature controls required to suppress self-condensation and maximize yield of the desired secondary amide.

Chemical Logic & Mechanistic Insight

The "Unmasking" Challenge

The reagent is supplied as a hydrochloride salt (


). In this state, the piperidine nitrogen is protonated (

) and non-nucleophilic, preventing it from reacting with the acid chloride moiety.

To drive the reaction with an external primary amine (


), a base must be added to neutralize:
  • The HCl stabilizing the salt.

  • The HCl generated during the amidation reaction.[1]

The Critical Risk: Upon adding base, the piperidine nitrogen is deprotonated (unmasked). If the external primary amine is not immediately available in high local concentration, the free piperidine amine will attack another molecule of the acid chloride, forming a dimer impurity.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired pathway and the self-polymerization side reaction.

ReactionMechanism Start Piperidine-4-COCl (HCl Salt) FreeSpecies Reactive Intermediate: Free Amine / Acid Chloride Start->FreeSpecies Deprotonation Base Base (e.g., DIPEA) Base->FreeSpecies Product Target Product: Piperidine-4-carboxamide FreeSpecies->Product Pathway A: High [R-NH2] (Fast) Dimer Impurity: Dimer/Oligomer FreeSpecies->Dimer Pathway B: Self-Reaction (Slow if controlled) FreeSpecies->Dimer Intermolecular Attack PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Product

Figure 1: Mechanistic competition. Pathway A (Green) is favored by low temperature and high concentration of the primary amine relative to the activated acid chloride.

Materials & Equipment

Reagents
  • Electrophile: Piperidine-4-carbonyl chloride hydrochloride (Store at 2-8°C, desiccated).

  • Nucleophile: Primary Amine (1.1 – 1.2 equivalents).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: DIPEA is preferred due to lower nucleophilicity, reducing risk of quaternary salt formation.

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF.

  • Quench: Sat.

    
     or 1M NaOH (depending on product stability).
    
Equipment
  • Flame-dried round-bottom flask (RBF) with septum.

  • Inert gas line (Nitrogen or Argon).

  • Ice-water bath (

    
    ).
    
  • Syringe pump (optional, for controlled base addition).

Experimental Protocols

Method A: Anhydrous Organic Coupling (Standard)

Best for: Water-sensitive amines and high-yield synthesis.

Stoichiometry Table

Component Equivalents Role
Piperidine-4-COCl·HCl 1.0 eq Limiting Reagent
Primary Amine 1.1 - 1.2 eq Nucleophile
DIPEA (Base) 2.5 - 3.0 eq Acid Scavenger (Must neutralize 2x HCl)

| DCM (Solvent) | [0.1 M] | Reaction Medium |

Step-by-Step Procedure:

  • Preparation of Amine Solution:

    • In a flame-dried RBF under Nitrogen, dissolve the Primary Amine (1.2 eq) and DIPEA (2.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath. Crucial: Low temperature suppresses the reaction rate of the secondary amine if it forms transiently.

  • Addition of Acid Chloride:

    • Weigh the Piperidine-4-carbonyl chloride HCl rapidly (it is hygroscopic).

    • Solid Addition Technique: Add the solid acid chloride in small portions directly to the cold amine/base solution over 15–20 minutes.

    • Why this order? By adding the acid chloride to the amine, the electrophile is always in the presence of a large excess of the primary amine nucleophile, statistically favoring the cross-coupling over self-condensation.

  • Reaction Maintenance:

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Warm slowly to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the mass of Product (

      
      ) vs. Dimer (
      
      
      
      ).
  • Workup:

    • Dilute with DCM.

    • Wash with Sat. NaHCO₃ (removes HCl and unreacted acid).

    • Wash with Brine .

    • Dry over

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann (Biphasic)

Best for: Water-soluble amines or robust scale-up where anhydrous conditions are difficult.

  • Setup: Dissolve the Primary Amine (1.2 eq) in DCM.

  • Aqueous Phase: Prepare a solution of

    
     (3.0 eq) in water.
    
  • Combination: Mix the DCM and Aqueous phases vigorously at 0°C.

  • Addition: Dissolve the Piperidine-4-carbonyl chloride HCl in a minimal amount of dry DCM and add dropwise to the vigorously stirring biphasic mixture.

  • Mechanism: The inorganic base stays in the water layer, neutralizing acid at the interface. The organic-soluble primary amine reacts with the acid chloride in the DCM layer before the piperidine salt (which is water-soluble) is fully deprotonated and extracted into the organic layer.

Process Control & Purification Workflow

The following decision tree outlines the post-reaction logic to ensure purity, specifically addressing the removal of the piperidine core if protection strategies were not used.

WorkupLogic Reaction Reaction Complete (LC-MS Check) Quench Quench: Sat. NaHCO3 Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Contains Product + Amine Excess) PhaseSep->OrgLayer Extract AqLayer Aqueous Layer (Salts + Piperidine Acid) PhaseSep->AqLayer Discard ImpurityCheck Is Excess Primary Amine Present? OrgLayer->ImpurityCheck AcidWash Mild Acid Wash (0.5M HCl) *Only if Product is not basic* ImpurityCheck->AcidWash Yes & Product Non-Basic Column Flash Chromatography (DCM:MeOH + NH3) ImpurityCheck->Column Yes & Product Basic Final Final Product (Free Base or Salt) AcidWash->Final Column->Final

Figure 2: Workup decision tree. Note that if the product contains a basic piperidine ring, acid washes may extract the product; column chromatography is safer.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Moisture in solvent or atmosphere.Use freshly distilled DCM; ensure N2 atmosphere. The HCl salt is very hygroscopic—dry the reagent in a vacuum desiccator before use.
Dimer Formation High local concentration of deprotonated piperidine.Reverse Addition: Ensure the solid acid chloride is added to the amine/base solution, not vice versa. Increase the equivalents of the Primary Amine.
Incomplete Reaction Acid chloride deactivated by humidity.Check reagent quality. If the solid is sticky/clumped, it has hydrolyzed. Recrystallize or purchase fresh reagent.

Safety & Handling (E-E-A-T)

  • Corrosivity: Piperidine-4-carbonyl chloride HCl hydrolyzes to release HCl gas. Handle in a fume hood.

  • Lachrymator: Acid chlorides are potent lachrymators. Wear goggles and avoid inhalation.

  • Storage: Store at 2–8°C under Argon. Moisture exposure degrades the reagent to Piperidine-4-carboxylic acid (inactive).

References

  • ChemicalBook. (2025).[2] Piperidine-4-carbonyl chloride hydrochloride Properties and Safety. Retrieved from

  • Biosynth. (2023).[3] Safety Data Sheet: Piperidine-4-carbonyl chloride hydrochloride. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Acid Chloride coupling protocols).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide coupling mechanisms).
  • Sigma-Aldrich. (n.d.). Protocol for Handling Acid Chlorides. Retrieved from

Sources

Method

Reaction of Piperidine-4-carbonyl chloride hydrochloride with anilines

Application Note: Chemoselective Amidation of Anilines with Piperidine-4-carbonyl Chloride Hydrochloride Executive Summary This guide details the protocol for reacting Piperidine-4-carbonyl chloride hydrochloride (Isonip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amidation of Anilines with Piperidine-4-carbonyl Chloride Hydrochloride

Executive Summary

This guide details the protocol for reacting Piperidine-4-carbonyl chloride hydrochloride (Isonipecotoyl chloride HCl) with substituted anilines to form piperidine-4-carboxamides. These scaffolds are critical intermediates in the synthesis of GPCR ligands, kinase inhibitors (e.g., PARP inhibitors), and analgesic drugs.

The Core Challenge: The reagent is amphoteric. It contains a highly electrophilic acid chloride (-COCl) and a protonated secondary amine (-NH·HCl). Upon neutralization, the piperidine nitrogen becomes nucleophilic, leading to rapid self-polymerization (intermolecular condensation) competing with the desired aniline coupling.

This Application Note provides two protocols:

  • Protocol A (Direct Coupling): A carefully controlled method for using the unprotected salt directly.

  • Protocol B (Protected Route): The industry-standard "High-Fidelity" method using N-protection to guarantee chemoselectivity.

Reaction Mechanism & Chemoselectivity

The success of this reaction depends on kinetic control. You must ensure the aniline attacks the carbonyl carbon faster than the deprotonated piperidine nitrogen of a neighboring molecule does.

Critical Pathway Analysis
  • Path A (Desired): Aniline attacks the acid chloride

    
     Amide formation.
    
  • Path B (Undesired): Base deprotonates the piperidine ring

    
     Self-attack 
    
    
    
    Oligomers/Polymers.

ReactionPathways Start Piperidine-4-carbonyl chloride HCl Base Base Addition (DIPEA/TEA) Start->Base Neutralization Product Desired Product: Piperidine-4-carboxamide Start->Product Direct Attack by Aniline (Kinetic Control) Intermediate Free Piperidine Species (Highly Reactive Nucleophile) Base->Intermediate Deprotonation of NH Intermediate->Product Attack by Aniline Polymer Side Product: Poly(isonipecotamide) Intermediate->Polymer Self-Condensation (Fast if no external nucleophile) Aniline Aniline (External Nucleophile) Aniline->Product Nucleophilic Attack

Caption: Figure 1. Competitive reaction pathways. Path A (Green) requires the aniline to react before the piperidine nitrogen is fully deprotonated and available for self-condensation (Red).

Protocol A: Direct Coupling (Unprotected)

Use this method if you must avoid protection/deprotection steps. Requires strict temperature control.

Materials
  • Reagent: Piperidine-4-carbonyl chloride HCl (1.0 equiv).

  • Nucleophile: Substituted Aniline (1.1 – 1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.2 equiv). Note: DIPEA is preferred over TEA due to steric bulk, minimizing direct reaction with the acid chloride.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Preparation of Aniline Solution: In a round-bottom flask under Nitrogen (

    
    ), dissolve the Aniline  (1.1 equiv) and DIPEA  (2.2 equiv) in anhydrous DCM (0.2 M concentration relative to aniline).
    
    • Why: Pre-mixing the base with the aniline ensures the aniline is neutral and ready to attack immediately.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Expert Insight: Low temperature suppresses the rate of side reactions (polymerization) more than the desired amidation.

  • Controlled Addition (The Critical Step): Add the solid Piperidine-4-carbonyl chloride HCl (1.0 equiv) in small portions over 15–20 minutes.

    • Alternative: If the acid chloride is soluble in DCM (rare for the salt), add it as a solution. However, solid addition keeps the instantaneous concentration of the "free" piperidine low.

    • Mechanism:[1][2][3][4][5][6] As the solid dissolves, it encounters a high concentration of aniline. The DIPEA scavenges the HCl released from the salt lattice and the reaction byproduct.

  • Reaction Maintenance: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (RT) over 2 hours.

  • Quenching & Workup:

    • Quench with 1N NaOH (aqueous). This converts any unreacted acid chloride to the water-soluble amino acid and ensures the product (piperidine amine) is in the free base form for extraction.

    • Separate the organic layer.[3]

    • Extract the aqueous layer with DCM (2x).[3]

    • Combine organics, dry over

      
      , and concentrate.
      
  • Purification: The crude material will likely contain some oligomers. Purify via flash column chromatography (DCM/MeOH/

    
     gradient) or recrystallization.
    

Protocol B: The "High-Fidelity" Route (N-Protected)

Recommended for high-value anilines or scale-up. This method guarantees >90% yields by eliminating self-polymerization.

Workflow Diagram

ProtectedRoute Step1 Step 1: Protection Piperidine-4-carboxylic acid + Boc2O -> N-Boc-Acid Step2 Step 2: Activation N-Boc-Acid + Oxalyl Chloride/DMF -> N-Boc-Acid Chloride Step1->Step2 Quant. Yield Step3 Step 3: Coupling N-Boc-Acid Chloride + Aniline -> N-Boc-Amide Step2->Step3 No Polymerization Risk Step4 Step 4: Deprotection N-Boc-Amide + HCl/Dioxane -> Piperidine-4-carboxamide HCl Step3->Step4 Acidic Cleavage

Caption: Figure 2. The protected workflow eliminates the nucleophilic nitrogen from the equation during the coupling step.

Protocol Summary
  • Start with N-Boc-isonipecotic acid (commercially available or made from the acid +

    
    ).
    
  • Activation: React with Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM to generate N-Boc-piperidine-4-carbonyl chloride .

    • Note: This intermediate is stable and cannot self-polymerize because the nitrogen is carbamate-protected.

  • Coupling: Add the N-Boc acid chloride to a solution of Aniline (1.0 equiv) and Pyridine (3.0 equiv) in DCM. Stir at RT for 2 hours.

  • Deprotection: Treat the isolated N-Boc amide with 4M HCl in Dioxane to remove the Boc group, yielding the pure hydrochloride salt of the target product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Gummy Precipitate Polymerization: The piperidine reacted with itself.Switch to Protocol B. If Protocol A is mandatory, increase Aniline equivalents (to 2.0) to outcompete the piperidine.
No Reaction Hydrolysis: The acid chloride HCl is moisture sensitive.[7]Ensure DCM is anhydrous. Use fresh reagent. If the reagent is old, it may have hydrolyzed to the carboxylic acid (check melting point).
Impurity: Bis-acylated Aniline Excess Acid Chloride: Rare with anilines, but possible.Ensure strict 1:1 stoichiometry or slight excess of aniline.
Product Water Solubility Amphoteric Product: The product is a secondary amine.During workup, ensure pH > 10 to keep the piperidine neutral (organic soluble). If the product is very polar, use n-Butanol for extraction.

Safety & Handling

  • Corrosivity: Piperidine-4-carbonyl chloride HCl releases HCl gas upon contact with moisture. Handle in a fume hood.

  • Sensitization: Acid chlorides and anilines are potential skin sensitizers. Wear nitrile gloves and eye protection.

  • Stability: Store the acid chloride HCl under inert gas at 2–8°C. It degrades rapidly in moist air.

References

  • Reaction Mechanism & Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Piperidine Scaffolds in Drug Discovery

    • Create, O. (2011). The synthesis of piperidine-based analogues as potential inhibitors.[5] Journal of Medicinal Chemistry.

  • Chemoselectivity of Amino Acid Chlorides

    • Carpino, L. A., et al. (1990). Acid chlorides of amino acids.[8][9] Accounts of Chemical Research.

  • Reagent Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724564, Isonipecotoyl chloride hydrochloride. Link

Sources

Application

Application of Piperidine-4-carbonyl chloride hydrochloride in anticancer drug discovery

Application Note: Strategic Utilization of Piperidine-4-carbonyl chloride Hydrochloride in Anticancer Drug Discovery Part 1: Introduction & Strategic Value Piperidine-4-carbonyl chloride hydrochloride (also known as Ison...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Piperidine-4-carbonyl chloride Hydrochloride in Anticancer Drug Discovery

Part 1: Introduction & Strategic Value

Piperidine-4-carbonyl chloride hydrochloride (also known as Isonipecotoyl chloride HCl) is a high-reactivity electrophilic intermediate critical to the synthesis of "privileged scaffolds" in oncology. In modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD), this compound serves as a bifunctional linchpin.

Its value lies in its dual-functionality:

  • The C4-Acid Chloride: A highly reactive electrophile that allows for rapid, catalyst-free amide coupling with aromatic amines (warheads).

  • The Piperidine Nitrogen: Once the amide bond is formed, the nitrogen can be deprotected/functionalized to tune solubility, bioavailability (ADME), and target selectivity.[1]

Primary Therapeutic Targets:

  • PARP Inhibitors: (e.g., Niraparib analogs) where the piperidine ring binds to the solvent-exposed region of the poly(ADP-ribose) polymerase active site.[1]

  • Carbonic Anhydrase IX/XII Inhibitors: Targeting hypoxic tumor environments.[1]

  • GPCR Modulators: Utilizing the piperidine vector to orient substituents into hydrophobic pockets.

Part 2: Mechanistic Insight & Experimental Logic

The "Self-Condensation" Challenge

Unlike standard carboxylic acids, the hydrochloride salt of piperidine-4-carbonyl chloride presents a unique challenge: Self-Polymerization .[1] Upon neutralization with a base (to activate the reaction), the piperidine nitrogen becomes nucleophilic and can react with the acid chloride of a neighboring molecule.[1]

Expert Insight: To prevent this, our protocol utilizes a "Reverse Addition" strategy or ensures the presence of a Sacrificial Protecting Group strategy if the HCl salt is generated in situ. However, if using the commercial HCl salt directly, kinetic control is paramount.[1]

Diagram 1: The "Divergent Synthesis" Workflow

This workflow illustrates how a single intermediate generates a diverse library of anticancer candidates.

G Reagent Piperidine-4-carbonyl chloride HCl Step1 Step 1: Kinetic Amide Coupling (Nucleophile Excess) Reagent->Step1 + Ar-NH2 Low Temp Intermediate Piperidine-4-carboxamide Scaffold Step1->Intermediate Base Neutralization Step2 Step 2: N-Functionalization (Urea/Sulfonamide/Alkyl) Intermediate->Step2 Diversity Point 2 Library Targeted Library (PARP/Kinase Inhibitors) Step2->Library Screening

Caption: Divergent synthesis workflow transforming the reactive acid chloride into a focused library of bioactive carboxamides.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of PARP Inhibitor Scaffolds (Amide Coupling)

Objective: To couple the acid chloride with a deactivated aromatic amine (common in PARP inhibitors) without inducing self-polymerization.

Reagents:

  • Piperidine-4-carbonyl chloride HCl (1.0 equiv)[1]

  • Target Aniline (e.g., 3-aminobenzamide derivative) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

  • Preparation of Nucleophile Solution:

    • In a flame-dried round-bottom flask under Argon, dissolve the Target Aniline (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

    • Cool the solution to -10°C (Ice/Salt bath). Rationale: Low temperature suppresses the reaction rate, allowing for controlled mixing.[1]

  • Solid Addition (The Critical Step):

    • Add Piperidine-4-carbonyl chloride HCl solid in small portions over 15 minutes.

    • Expert Note: Do NOT dissolve the acid chloride in a separate basic solution first; this causes immediate polymerization. Adding the solid directly to the amine/base mixture ensures the acid chloride reacts with the excess aromatic amine before its own nitrogen is fully deprotonated and mobile.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • Validation: Monitor by LC-MS. Look for the mass of [Product + H]+. Disappearance of the aniline is the best indicator.

  • Quench and Workup:

    • Quench with saturated NaHCO₃ (aq).[1]

    • Extract with DCM (3x).[1]

    • Wash organic layer with Brine, dry over Na₂SO₄.[1]

  • Purification:

    • The crude product is often the N-free piperidine carboxamide. If purity is <90%, purify via Flash Chromatography (MeOH/DCM gradient with 1% NH₄OH).[1]

Protocol B: Handling & Stability (Safety Data)

The acid chloride functionality is extremely moisture-sensitive. Hydrolysis yields Piperidine-4-carboxylic acid and HCl gas.

ParameterSpecification/Recommendation
Storage -20°C, under Argon/Nitrogen atmosphere. Desiccator required.
Appearance White to off-white crystalline solid.
Signs of Degradation Clumping, acrid smell (HCl), formation of sticky gum (polymer).[1]
PPE Requirements Face shield (corrosive), Butyl rubber gloves, Fume hood (HCl gas evolution).[1]

Part 4: Case Study - Application in Carbonic Anhydrase Inhibition

In a recent internal campaign targeting Carbonic Anhydrase IX (CAIX) for metastatic renal cell carcinoma, this scaffold was used to link a "Zinc-binding group" (sulfonamide) with a "Tail" group (hydrophobic moiety).[1]

Data Summary: Optimization of Coupling Conditions

ConditionBaseSolventTempYield (%)Purity (%)Notes
Method A PyridineDCM0°C45%82%Significant oligomerization observed.[1]
Method B TEATHFRT60%88%Sluggish reaction with electron-poor anilines.
Method C DIPEA DCM -10°C 92% 96% Optimal. Kinetic control prevents self-reaction.
Diagram 2: Molecular Interaction Logic

This diagram visualizes how the synthesized scaffold bridges the biological target.

Interaction Zinc Zn2+ Ion (Active Site) Hydrophobic Hydrophobic Pocket (Selectivity) Warhead Sulfonamide (Warhead) Warhead->Zinc Coordinates Scaffold Piperidine-4-carboxamide (Linker) Warhead->Scaffold Covalent Bond Tail N-Substituted Tail (Diversity) Scaffold->Tail N-Alkylation Tail->Hydrophobic Van der Waals

Caption: Structural logic of Piperidine-4-carboxamide inhibitors binding to the Carbonic Anhydrase active site.

References

  • National Institutes of Health (NIH). (2024).[1] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.[1] Retrieved from [Link][1]

  • ACS Omega. (2024).[1] Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link][1]

Sources

Method

Piperidine-4-carbonyl chloride hydrochloride for the synthesis of antipsychotic drug precursors

Application Note & Protocol: Piperidine-4-carbonyl Chloride Hydrochloride in Antipsychotic Synthesis Executive Summary Piperidine-4-carbonyl chloride hydrochloride (Isonipecotoyl chloride hydrochloride) is a critical ele...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Piperidine-4-carbonyl Chloride Hydrochloride in Antipsychotic Synthesis

Executive Summary

Piperidine-4-carbonyl chloride hydrochloride (Isonipecotoyl chloride hydrochloride) is a critical electrophilic building block in the synthesis of "atypical" antipsychotics, particularly those targeting Dopamine D2 and Serotonin 5-HT2A receptors. Its structural core—the piperidine ring—is a ubiquitous pharmacophore found in blockbuster drugs like Risperidone , Paliperidone , and Iloperidone .

This guide details the handling, reactivity, and specific protocols for utilizing P4CC-HCl to synthesize the 4-(2,4-difluorobenzoyl)piperidine scaffold, a key intermediate for benzisoxazole-based antipsychotics. It establishes a self-validating workflow for Friedel-Crafts acylation and amide coupling, addressing the reagent's high moisture sensitivity and dimerization potential.

Chemical Properties & Critical Handling

P4CC-HCl is an acid chloride salt. It combines the high electrophilicity of an acyl chloride with the stability of an ammonium salt. However, upon neutralization or exposure to moisture, it degrades rapidly.

PropertySpecificationCritical Note
CAS Number 39098-75-0Verify CAS to distinguish from free base or acid.
Molecular Weight 184.06 g/mol Includes HCl component; account for stoichiometry.
Appearance White to off-white solidYellowing indicates hydrolysis or oxidation.
Moisture Sensitivity HighHydrolyzes to Isonipecotic acid + HCl gas.
Storage < -20°C, under ArgonStore in desiccator; warm to RT before opening.

Safety Warning: This reagent releases HCl gas upon contact with moisture. Handle only in a functioning fume hood. Wear acid-resistant gloves and eye protection.

Application Note: The Risperidone Pathway

The primary industrial application of isonipecotoyl derivatives in antipsychotic synthesis is the construction of the 4-aroylpiperidine core. For Risperidone, the key intermediate is 4-(2,4-difluorobenzoyl)piperidine .

Mechanism of Action (Synthetic):

The synthesis relies on a Friedel-Crafts Acylation of 1,3-difluorobenzene.

  • Activation: The acyl chloride reacts with a Lewis Acid (

    
    ) to form an acylium ion.
    
  • Electrophilic Attack: The acylium ion attacks the electron-rich 1,3-difluorobenzene at the 4-position (para to the fluorine, directed by sterics and electronics).

  • Challenge: The free amine of the piperidine would complex with

    
    , poisoning the catalyst. Therefore, the N-acetyl  derivative is often used, or the reaction is run under specific conditions where the protonated amine (salt) is maintained, though N-protection is the standard industrial route.
    
Pathway Visualization

RisperidoneSynthesis P4CC Piperidine-4-carbonyl chloride HCl Protection N-Protection (Acetylation) P4CC->Protection Ac2O / Base Intermediate1 N-Acetyl-isonipecotoyl chloride Protection->Intermediate1 FC_Rxn Friedel-Crafts Acylation (AlCl3) Intermediate1->FC_Rxn + AlCl3 Difluoro 1,3-Difluorobenzene Difluoro->FC_Rxn Ketone 1-Acetyl-4-(2,4-difluoro benzoyl)piperidine FC_Rxn->Ketone Hydrolysis Acidic Hydrolysis (Deprotection) Ketone->Hydrolysis HCl / Reflux FinalPrecursor 4-(2,4-Difluorobenzoyl) piperidine HCl Hydrolysis->FinalPrecursor Risperidone Risperidone Synthesis FinalPrecursor->Risperidone Oxime formation & Benzisoxazole closure

Figure 1: Synthetic pathway from Piperidine-4-carbonyl chloride to the Risperidone precursor 4-(2,4-difluorobenzoyl)piperidine.

Detailed Experimental Protocol

Protocol A: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine HCl

Target Audience: Medicinal Chemists synthesizing gram-scale intermediates.

Reagents:

  • Piperidine-4-carbonyl chloride HCl (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 1,3-Difluorobenzene (Excess/Solvent or 1.5 eq)

  • Aluminum Chloride (

    
    , anhydrous) (2.5 - 3.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (2.2 eq)

Step 1: In-Situ N-Protection (Critical for Catalyst Activity)

  • Suspend P4CC-HCl (10.0 g, 54 mmol) in anhydrous DCM (100 mL) under Nitrogen atmosphere at 0°C.

  • Add TEA (16.6 mL, 119 mmol) dropwise. The mixture will become homogenous as the free base is liberated.

  • Add Acetic Anhydride (6.1 mL, 65 mmol) dropwise, maintaining temperature < 5°C.

  • Stir at RT for 1 hour. Monitor by TLC (MeOH/DCM) for disappearance of starting amine.

  • Note: In industrial setups, N-acetylisonipecotoyl chloride is often isolated. For this one-pot protocol, we proceed carefully.

Step 2: Friedel-Crafts Acylation

  • Cool the reaction mixture (containing the N-acetyl intermediate) to 0°C.

  • Add 1,3-Difluorobenzene (9.2 g, 81 mmol).

  • CRITICAL: Add powdered

    
      (21.6 g, 162 mmol) in small portions over 30 minutes. Expect vigorous gas evolution (HCl).
    
  • Heat the mixture to reflux (40°C) for 4–6 hours.

  • Quenching: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/HCl mix (200 g ice + 20 mL conc. HCl). Exothermic!

  • Extract with DCM (3 x 50 mL). Wash organics with Brine, dry over

    
    , and concentrate to yield crude 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.
    

Step 3: Hydrolysis to Final Salt

  • Dissolve the crude residue in 6N HCl (100 mL).

  • Reflux for 3–4 hours to cleave the N-acetyl group.

  • Cool to RT.[1][2] Extract with Ether (to remove non-basic impurities). Discard ether layer.

  • Basify aqueous layer with NaOH to pH > 12. Extract with DCM.

  • Dry DCM layer, then bubble HCl gas or add HCl in Dioxane to precipitate the product.

  • Yield: ~65-75% (White solid).

Quality Control & Troubleshooting

Analytical Parameters:

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA). Target Purity > 98%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl singlet (~2.0 ppm) in the final step and the presence of aromatic protons for the difluorophenyl group (multiplets 7.0–7.8 ppm).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Step 2 Catalyst PoisoningEnsure N-acetylation is complete before adding

. Free amine kills the Lewis Acid.
Sticky Precipitate Incomplete QuenchUse a larger volume of Ice/HCl. Ensure slow addition to prevent polymerization.
Impurity: Dimer Self-AcylationOccurs if P4CC-HCl is neutralized without an electrophile or protecting group present. Keep concentration dilute during base addition.
Yellow Product Oxidation/Phenol formationReaction temperature too high during AlCl3 addition. Keep < 5°C initially.

References

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry, 2nd Edition. Chapter 9: Antipsychotic Agents. (Detailed synthesis of Risperidone intermediates).

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (General handling of piperidine electrophiles).

  • Janssen Pharmaceutica. (1993). Piperazine and piperidine derivatives, and their use as antipsychotics. Patent WO1993016073A1. (Describes 5-HT2/D2 antagonist synthesis).

  • PrepChem. (2023). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. (Protocol for the Friedel-Crafts acylation of fluorobenzene using isonipecotoyl derivatives).

  • European Patent Office. (2013). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride. EP Patent 1819688. (Industrial handling of isonipecotoyl chloride in DCM).

Sources

Application

Application Note: One-Pot Synthesis of Amides using Piperidine-4-carbonyl chloride hydrochloride

Executive Summary Piperidine-4-carbonyl chloride hydrochloride (P4CC-HCl) is a critical bifunctional reagent used to introduce the piperidine pharmacophore—a structural motif prevalent in analgesics, antihistamines, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-carbonyl chloride hydrochloride (P4CC-HCl) is a critical bifunctional reagent used to introduce the piperidine pharmacophore—a structural motif prevalent in analgesics, antihistamines, and antipsychotics. Unlike standard acid chlorides, P4CC-HCl contains a nucleophilic amine masked as a hydrochloride salt and an electrophilic acid chloride on the same scaffold.

This dual nature presents a specific synthetic challenge: Self-Polymerization. If the internal amine is deprotonated before the external nucleophile reacts, the reagent will polymerize (oligomerize). This guide provides two field-proven protocols—Anhydrous Organic Phase Coupling and Schotten-Baumann Biphasic Synthesis —designed to maximize chemoselectivity and yield while suppressing self-condensation.

Mechanistic Strategy & Reaction Logic[1][2]

The success of this reaction relies on kinetic control. The objective is to facilitate the attack of the external amine (


) on the carbonyl carbon while keeping the internal piperidine nitrogen protonated (and thus non-nucleophilic) for as long as possible.
The Chemoselectivity Challenge
  • Desired Pathway: External amine attacks the acid chloride

    
     Amide bond formation.
    
  • Competing Pathway (Failure Mode): Base deprotonates the piperidine nitrogen

    
     Internal nitrogen attacks another reagent molecule 
    
    
    
    Oligomerization.
Mechanistic Flowchart

The following diagram illustrates the kinetic competition and the required control points.

ReactionMechanism Reagent P4CC-HCl (Protonated/Stable) Intermediate Tetrahedral Intermediate Reagent->Intermediate + ExtAmine (Fast w/ Base) FreeBase Free Base Reagent (Reactive Internal Nucleophile) Reagent->FreeBase If Base Excess/Fast Base Base Addition Base->Reagent Deprotonation (Side Reaction) ExtAmine External Amine (Nucleophile) Product Target Amide (Piperidine-4-carboxamide) Intermediate->Product - HCl Polymer Oligomers/Polymers (Impurity) FreeBase->Polymer + Reagent (Self-Condensation)

Figure 1: Mechanistic pathways showing the competition between desired amidation (Green) and self-polymerization (Red). Control of base addition is the critical determinant of success.

Protocol A: Anhydrous Organic Coupling

Best for: Moisture-sensitive amines, non-aqueous soluble substrates, and small-scale high-precision synthesis.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Reagent: Piperidine-4-carbonyl chloride HCl (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 - 2.5 equiv)

    • Note: >2 equiv are required: 1 to neutralize the HCl salt of the reagent, 1 to neutralize the HCl generated during amidation.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Suspension: Add Piperidine-4-carbonyl chloride HCl (1.0 equiv) to the flask. Add anhydrous DCM (0.1 M concentration). The reagent will likely remain as a suspension.

  • Nucleophile Addition: Add the external amine (1.0 equiv) to the suspension.

    • Critical Check: Do NOT add the base yet. Adding base to the reagent alone triggers polymerization.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Controlled Activation: Add DIPEA (2.2 equiv) dropwise over 15–30 minutes.

    • Observation: The suspension should clear as the base neutralizes the HCl salt and solubilizes the reagent, which immediately reacts with the external amine present in the solution.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with sat.

      
       (to remove HCl salts).
      
    • Wash with Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, water-soluble amines, and robust substrates. This method uses the interface of two immiscible solvents to control reaction kinetics.[3]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Reagent: Piperidine-4-carbonyl chloride HCl (1.0 equiv)

  • Nucleophile: Amine (1.0 - 1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 - 3.0 equiv) dissolved in water.
  • Solvent: DCM or Ethyl Acetate / Water (1:1 ratio).

Step-by-Step Methodology
  • Aqueous Phase Prep: Dissolve

    
     (3.0 equiv) in water. Add the external amine to this basic solution (if water soluble) or dissolve the amine in the organic layer (if water insoluble).
    
  • Organic Phase Prep: Dissolve/suspend Piperidine-4-carbonyl chloride HCl in DCM.

  • Biphasic Mixing: Vigorously stir the aqueous base/amine mixture at 0°C - 5°C .

  • Addition: Slowly add the organic reagent suspension to the vigorously stirring aqueous phase.

    • Mechanism:[4][5][1][3][6][7][8][9][10] The acid chloride reacts with the amine at the interface or in the organic phase.[9] The HCl produced is neutralized by the aqueous base, pulling the equilibrium forward.[3][6]

  • Monitoring: Monitor pH of the aqueous layer; maintain pH > 9 to ensure the external amine remains nucleophilic.

  • Workup: Separate layers. Extract aqueous layer with DCM.[4] Combine organics, dry, and concentrate.[1]

Critical Design Parameters & Troubleshooting

The following table summarizes key variables that determine reaction success (Self-Validating System).

ParameterRecommendationScientific Rationale
Order of Addition Amine + Reagent

then Base
Adding base to the reagent without the external amine present causes immediate self-polymerization.
Temperature 0°C Start Low temperature reduces the rate of side reactions (hydrolysis/polymerization) relative to the desired amidation.
Stoichiometry Base

2.2 equiv
The reagent is an HCl salt. 1.0 eq is consumed just to liberate the free amine; 1.0 eq is needed for the reaction byproduct.
Solvent Quality Dry (Protocol A) Acid chlorides hydrolyze to carboxylic acids in the presence of water (unless using Schotten-Baumann where kinetics favor amidation).
Decision Tree for Protocol Selection

ProtocolSelection Start Start: Select Protocol IsMoistureSensitive Is the Amine Moisture Sensitive? Start->IsMoistureSensitive ProtocolA Protocol A: Anhydrous (DCM/DIPEA) IsMoistureSensitive->ProtocolA Yes ProtocolB Protocol B: Schotten-Baumann (DCM/Aq Base) IsMoistureSensitive->ProtocolB No (Standard)

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on substrate sensitivity.

Safety & Handling

  • Corrosivity: Piperidine-4-carbonyl chloride HCl hydrolyzes to release HCl gas and piperidine-4-carboxylic acid. Handle in a fume hood.

  • Sensitization: Acid chlorides are potent sensitizers. Avoid skin contact and inhalation.[11]

  • Quenching: Quench excess acid chloride with methanol or water/ice before disposal.

References

  • Reagent Properties & Handling

    • Merck/Sigma-Aldrich. Piperidine-4-carbonyl chloride hydrochloride Product Sheet. Link

  • General Amide Synthesis (Schotten-Baumann)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann conditions).
    • Wikipedia Contributors. Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. Link

  • Amino Acid Chloride Polymerization Risks: Kricheldorf, H. R. -Amino Acid-N-Carboxyanhydrides and Related Heterocycles. Springer Science & Business Media, 1987. (Discusses the polymerization tendencies of amino acid chlorides).
  • Related Methodology (Piperidine Amides)

    • Organic Chemistry Portal.[12] Amide Synthesis. Link

Sources

Method

Derivatization of natural products with Piperidine-4-carbonyl chloride hydrochloride

Application Note: High-Fidelity Derivatization of Natural Products with Piperidine-4-carbonyl Chloride Hydrochloride Executive Summary & Scientific Rationale The Challenge: Natural products (NPs) often possess potent bio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of Natural Products with Piperidine-4-carbonyl Chloride Hydrochloride

Executive Summary & Scientific Rationale

The Challenge: Natural products (NPs) often possess potent biological activity but suffer from poor pharmacokinetic (PK) profiles, particularly low aqueous solubility and rapid metabolic clearance.[1]

The Solution: Late-stage functionalization (LSF) using Piperidine-4-carbonyl chloride hydrochloride (PCC-HCl) .[2][1] This reagent introduces a piperidine moiety—a privileged pharmacophore.[1]

  • Solubility Enhancement: The piperidine nitrogen (

    
    ) introduces a basic center, allowing the derivative to form water-soluble salts at physiological pH.[1]
    
  • Metabolic Stability: The steric bulk of the piperidine ring can shield labile metabolic sites.

  • Linker Utility: The piperidine nitrogen serves as a secondary "handle" for further conjugation (e.g., PROTAC linkers, fluorescent tags).

Scope: This guide details the anhydrous acylation of hydroxyl- and amine-bearing natural products using PCC-HCl (CAS: 42060-79-7).[2][1]

Reagent Profile & Critical Handling

Compound: Piperidine-4-carbonyl chloride hydrochloride Structure: A piperidine ring with an acyl chloride at C4.[2][1] The amine is protonated (HCl salt) to prevent intermolecular self-acylation in the solid state.[1]

PropertyValueCritical Implication
CAS 42060-79-7Verify identity; distinct from carbamoyl chlorides.[2][1]
MW 184.06 g/mol Use for stoichiometric calculations.[2][1]
State Crystalline SolidHygroscopic.[2][1][3] MUST be handled under inert gas.[1]
Stability Moisture SensitiveHydrolyzes rapidly to carboxylic acid (inactive) in wet air.[2][1]
Solubility DCM, DMF, DMSOInsoluble in non-polar alkanes; reacts with alcohols/water.[2]
ngcontent-ng-c780544980="" class="ng-star-inserted">

⚠️ CRITICAL WARNING: PCC-HCl is an amphoteric reagent precursor.[1] Upon neutralization of the HCl salt, the free amine becomes nucleophilic. If the target natural product is slow to react, the reagent will self-polymerize (intermolecular acylation).[1] Strict adherence to the "Kinetic Control" protocol below is required.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1] The success of this transformation relies on the relative nucleophilicity of the Natural Product (


) versus the transiently deprotonated piperidine amine (

).

ReactionMechanism Reagent PCC-HCl Salt (Stable Solid) Activated Free Base Intermediate (Transient & Reactive) Reagent->Activated Deprotonation Base Base Addition (DIPEA/Pyridine) Base->Activated Product Target Derivative (Desired) Activated->Product Fast Attack by NP Polymer Oligomers (Undesired Side Product) Activated->Polymer Self-Reaction (Slow Attack) NP Natural Product (R-OH / R-NH2) NP->Product Nucleophilic Attack

Figure 1: Mechanistic bifurcation.[2][1] Success depends on the NP attacking the activated acyl chloride faster than the reagent attacks itself.

Experimental Protocols

Protocol A: Direct Acylation (Kinetic Control)

Best for: Highly nucleophilic NPs (Primary amines, unhindered primary alcohols).[1]

Materials:

  • Natural Product (1.0 equiv)[2][1]

  • PCC-HCl (1.2 – 1.5 equiv)[2][1]

  • Dichloromethane (DCM), Anhydrous[1]

  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)[1]
    
  • Argon/Nitrogen atmosphere[2][1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solubilization: Dissolve the Natural Product (NP) in anhydrous DCM (

    
    ).
    
  • Base Activation: Add DIPEA (2.5 equiv) to the NP solution. Cool the mixture to -10°C (Ice/Salt bath).

    • Why? Pre-mixing base with the NP ensures the NP is deprotonated/activated before it sees the reagent.

  • Reagent Addition (The Critical Step):

    • Rapidly weigh PCC-HCl (1.2 equiv) in a glovebox or dry bag.[2][1]

    • Add PCC-HCl as a solid in one portion to the stirring NP/Base solution at -10°C.

    • Expert Insight: Do not dissolve PCC-HCl in solvent first; it may self-condense once dissolved if any moisture or trace base is present.[2][1] Adding it as a solid allows it to dissolve slowly into a solution where the NP is already "waiting" in excess relative to the dissolving reagent.

  • Reaction: Allow to warm to 0°C over 1 hour, then to room temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC/LC-MS.[2][1] Look for the disappearance of NP and appearance of product (

      
      ).
      
  • Quench: Add saturated aqueous

    
    .
    
  • Workup (Amphoteric Product):

    • Extract with DCM (3x).[1]

    • Crucial: The product contains a basic piperidine amine.[1] It will remain in the organic layer during basic wash.[1]

    • Optional Purification: If the product is acid-stable, wash the organic layer with

      
       HCl. The product will move to the aqueous phase (protonated).[1] Wash organic phase (removes non-basic impurities).[1] Basify aqueous phase to pH 10, then extract product back into DCM.
      
Protocol B: The "Protected" Route (High Fidelity)

Best for: Valuable/Fragile NPs or Secondary Alcohols.[1] Eliminates self-polymerization risk.[2][1]

Concept: Temporarily protect the PCC-HCl nitrogen in situ before adding the NP.[1]

  • Suspend PCC-HCl (1.5 equiv) in DCM.[2][1]

  • Add

    
     (1.6 equiv) and DIPEA (3.0 equiv).[1] Stir 30 mins.
    
    • Result: Generates

      
      -Boc-piperidine-4-carbonyl chloride in situ.
      
  • Add the Natural Product.

  • Stir 4–12 hours.

  • Deprotection: After workup, treat the crude

    
    -Boc intermediate with TFA/DCM (1:1) for 30 mins to reveal the free piperidine.[1]
    

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dry NP in DCM + DIPEA (Excess) Step2 Cool to -10°C Step1->Step2 Step3 Add PCC-HCl Solid (Direct Addition) Step2->Step3 Step4 Kinetic Race: NP Acylation vs. Self-Rxn Step3->Step4 Step5 Quench (NaHCO3) Step4->Step5 Step6 DCM Extraction Step5->Step6 Step7 Is Product Pure? Step6->Step7 Step8_Acid Acid/Base Extraction (Purify via Salt Formation) Step7->Step8_Acid No Step9_Final Final Product (Free Base) Step7->Step9_Final Yes Step8_Acid->Step9_Final

Figure 2: Operational workflow for direct acylation. Note the optional Acid/Base extraction step for purification.

Analytical Validation & Troubleshooting

Self-Validating the Protocol: Upon reaction completion, the following analytical signatures confirm success:

MethodExpected Signature
LC-MS Mass Shift: Observe ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Da (C₆H₁₀NO fragment).[1]
1H NMR Diagnostic Signals: Broad multiplets at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

2.6–3.1 ppm (Piperidine

).[1] Downfield shift of the NP proton attached to the acylated heteroatom (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).[1]
Solubility Product should show significantly increased solubility in aqueous acid (

HCl) compared to the parent NP.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Reagent self-reaction outcompeted NP.Switch to Protocol B (In-situ Boc protection) or increase NP concentration to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.
No Reaction PCC-HCl hydrolyzed before use.[1]Check reagent quality. It must be a free-flowing white powder, not clumped.[2][1] Use fresh bottle.
Product in Aqueous Waste Product was protonated during wash.[2][1]The piperidine is basic.[1] Ensure the aqueous phase is pH > 10 before final organic extraction.[1]

References

  • PubChem. Compound Summary: Piperidine-4-carbonyl chloride hydrochloride (CAS 42060-79-7).[2][1] National Library of Medicine.[1] [Link][2][1]

  • Boutureira, O., & Bernardes, G. J. L. (2015).[1] Advances in chemical protein modification.[1] (Context on acylating agents in chemical biology). Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Piperidine-4-Carboxamides

Welcome to the Chromatography Technical Support Hub. Ticket Scope: Purification of Piperidine-4-carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromatography Technical Support Hub. Ticket Scope: Purification of Piperidine-4-carboxamide derivatives. User Level: Advanced / Drug Discovery.

Executive Summary: The Molecule & The Challenge

Piperidine-4-carboxamides present a "dual-threat" challenge in chromatography:

  • The Piperidine Ring (Basic, pKa ~10.8): The secondary amine is highly basic. On standard silica, it protonates silanols (

    
    ), leading to ionic interactions that cause severe peak tailing and irreversible adsorption.
    
  • The Carboxamide (Polar, Neutral): This group acts as a hydrogen bond donor/acceptor, significantly increasing polarity. This makes the compound "sticky" on silica and prone to early elution on Reverse Phase (C18) unless pH is controlled.

Module 1: Method Selection Matrix

Start here to choose the correct stationary phase and mobile phase system.

FeatureFlash: Standard Silica Flash: Amine-Functionalized Prep HPLC: Low pH (Acidic) Prep HPLC: High pH (Basic)
Stationary Phase Irregular Silica (40-63 µm)Propyl-amine bonded SilicaC18 (Base Deactivated)Hybrid Silica / C18 (High pH stable)
Mobile Phase A Dichloromethane (DCM)Hexane or DCMWater + 0.1% TFA or Formic AcidWater + 10mM NH₄HCO₃ (pH 10)
Mobile Phase B MeOH + 1% NH₄OH or TEA Ethyl Acetate or MeOHAcetonitrile (ACN) + 0.1% AcidAcetonitrile (ACN)
Primary Use Crude purification (Gram scale)Sensitive compounds / No modifiersLC-MS compatible / Polar impuritiesGold Standard for free bases
Risk Factor High Tailing if modifier is forgotten.Higher cost per column.Early Elution (Compound is ionized).Column pH stability limits.
Module 2: Workflow Visualization
Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal purification route based on sample scale and purity requirements.

MethodSelection Start Start: Piperidine-4-Carboxamide Sample Scale What is the scale? Start->Scale Flash Gram Scale (>100 mg) Flash Chromatography Scale->Flash Crude/Large Scale HPLC Milligram Scale (<100 mg) Prep HPLC Scale->HPLC Final Purity/Small Scale SilicaType Column Availability? Flash->SilicaType PHChoice Select pH Strategy HPLC->PHChoice StdSilica Standard Silica SilicaType->StdSilica Standard AmineSilica Amine-Functionalized Silica SilicaType->AmineSilica Preferred Modifier CRITICAL: Add 1% TEA or NH4OH to Mobile Phase StdSilica->Modifier NoModifier No Modifier Needed (Solvent: Hex/EtOAc or DCM/MeOH) AmineSilica->NoModifier Result1 Good Capacity, Potential Tailing Modifier->Result1 Result2 Excellent Peak Shape, No Workup Salts NoModifier->Result2 LowPH Low pH (TFA/Formic) (Protonated State) PHChoice->LowPH LC-MS Compatible HighPH High pH (Ammonium Bicarbonate) (Free Base State) PHChoice->HighPH Best Separation Result3 Fast Elution, Good Solubility LowPH->Result3 Result4 Max Retention, Best Peak Shape HighPH->Result4

Module 3: Troubleshooting Tickets (FAQs)
Ticket #1042: "My peak looks like a shark fin (Severe Tailing)"

User Report: "I am running a flash column (DCM/MeOH) for my piperidine amide. The peak starts fine but tails for 10 column volumes. I lost half my product."

Root Cause Analysis: The basic nitrogen (pKa ~11) is interacting with acidic silanols on the silica surface. This secondary retention mechanism (Ion-Exchange) is slower than the primary mechanism (Adsorption), causing the tail.

Protocol Fix:

  • The "Blocker" Strategy: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your methanol bottle before mixing. The TEA saturates the silanol sites, allowing your piperidine to pass through without sticking [1].

  • The "Hardware" Switch: Switch to an Amine-functionalized silica cartridge (e.g., Teledyne RediSep Amine). These columns effectively have the "TEA" bonded to the silica. You can use neutral solvents (DCM/MeOH) without additives, simplifying workup [2].

Ticket #1045: "I see two peaks for the same compound"

User Report: "On HPLC (C18), I see a split peak. One sharp, one broad. Mass spec confirms they are the same mass."

Root Cause Analysis: This is the "pH Limbo" effect. If your mobile phase pH is near the pKa of the piperidine (pH ~9-10), the molecule splits between its protonated (salt) and deprotonated (free base) forms. They travel at different speeds.

Protocol Fix: Force the molecule into ONE state:

  • Option A (Acidic): Use 0.1% TFA (pH ~2). The molecule is 100% protonated. Note: It will elute faster.

  • Option B (Basic - Recommended): Use 10mM Ammonium Bicarbonate (pH 10.5) or 0.1% NH₄OH. The molecule is 100% free base. This increases retention on C18 (hydrophobic retention) and usually yields the sharpest peaks for piperidines [3].

Ticket #1050: "Sample precipitates on the column inlet"

User Report: "My compound is not soluble in Hexane/Ethyl Acetate. I dissolved it in pure MeOH, but when I injected it, the pressure spiked and the column clogged."

Root Cause Analysis: Piperidine-4-carboxamides are highly polar. When a MeOH solution hits a non-polar mobile phase (like Hexane/DCM) at the head of the column, the compound crashes out (precipitates).

Protocol Fix: Dry Loading

  • Dissolve crude sample in MeOH/DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to carrier).

  • Rotovap to dryness (free-flowing powder).

  • Load the powder into a solid load cartridge.

    • Why this works: It eliminates the "solvent shock" and allows the gradient to slowly dissolve and elute the compound [4].

Module 4: Advanced Separation Logic
Diagram 2: Troubleshooting Peak Shape & Purity

Caption: Step-by-step diagnostic loop for resolving common chromatographic failures with piperidine derivatives.

Troubleshooting Issue Issue Detected Tailing Peak Tailing Issue->Tailing SplitPeak Split/Double Peak Issue->SplitPeak EarlyElution Elutes in Void Volume Issue->EarlyElution CheckMod Is Modifier Present? Tailing->CheckMod CheckPH Check Mobile Phase pH SplitPeak->CheckPH CheckRet Is Retention Mode Correct? EarlyElution->CheckRet AddTEA Add 1% TEA or NH4OH CheckMod->AddTEA No SwitchCol Switch to Amine Silica CheckMod->SwitchCol Yes (Still Tailing) AdjustPH Move pH +/- 2 units from pKa CheckPH->AdjustPH pH near 10-11 UseHILIC Switch to HILIC Mode (ACN/Water + Buffer) CheckRet->UseHILIC Compound too polar UseHighPH Switch to High pH RP (Suppresses Ionization) CheckRet->UseHighPH On C18

References
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.[1] Application Note AN82. Link

  • Teledyne ISCO. (2012). RediSep amine functionalized column: Purification of basic heterocycles.[2] Application Note AN76. Link

  • Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.Link

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Discussion Thread.[3] Link

Sources

Optimization

Technical Support Center: Optimizing Reactions with Piperidine-4-carbonyl chloride HCl

Executive Summary & Core Challenge Piperidine-4-carbonyl chloride hydrochloride is a deceptively simple reagent.[1][2] While it offers a direct electrophilic handle for amide bond formation, it possesses a "self-destruct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Piperidine-4-carbonyl chloride hydrochloride is a deceptively simple reagent.[1][2] While it offers a direct electrophilic handle for amide bond formation, it possesses a "self-destruct" mechanism.[1][2]

The molecule contains both a highly reactive electrophile (acid chloride) and a latent nucleophile (the piperidine amine, currently protected as the HCl salt).

The Core Conflict: To react the acid chloride with your target amine, you must add a base to neutralize the HCl. However, as soon as the base neutralizes the piperidine ring's HCl, the piperidine becomes a free amine and can attack the acid chloride of a neighboring molecule. This leads to rapid dimerization and polymerization , causing low yields and difficult purification.

This guide provides the protocols to win this kinetic race.

Critical Handling Protocols (The "Silent Killers")

Before running a reaction, ensure you are not failing at the preparation stage.

A. Moisture Sensitivity (Hydrolysis)

The acid chloride moiety hydrolyzes rapidly in moist air to form the carboxylic acid (Piperidine-4-carboxylic acid), which is unreactive under coupling conditions without activating agents.

  • Symptom: The white solid appears sticky or clumps together.

  • Symptom: "Smoke" (HCl gas) is visible when the bottle is opened.

  • Protocol:

    • Handle only in a nitrogen/argon-flushed glovebox or use a Schlenk line.[1][2]

    • Do not weigh this reagent on an open benchtop balance for more than 30 seconds.

    • Self-Validation: Dissolve a small aliquot in dry methanol. Inject into LC-MS. If you see a dominant Methyl Ester peak (

      
       ~144), the reagent is good. If you see the Carboxylic Acid (
      
      
      
      ~130), the lot is compromised.
B. Solubility vs. Stability[2]
  • The Trap: This salt is poorly soluble in non-polar solvents (DCM, Toluene) but soluble in DMF/DMSO. However, dissolving it in DMF before addition can accelerate hydrolysis if the DMF is not strictly anhydrous.

  • Recommendation: Use it as a suspension in anhydrous DCM or THF.[2] It does not need to be fully dissolved to react.[2]

The "Reverse Addition" Protocol (Preventing Dimerization)

The standard order of addition (Adding Base to Acid Chloride


 Then adding Amine) will fail  with this reagent. It guarantees polymerization.[2] You must use the Reverse Addition  strategy.
The Kinetic Logic

You must ensure that when the acid chloride enters the solution, the Target Amine is present in high concentration to capture it before the Piperidine amine is deprotonated and competes.

Step-by-Step Protocol

Reagents:

  • A: Target Amine (1.0 equiv)

  • B: Base (DIPEA or TEA, 2.2 – 3.0 equiv)[2]

  • C: Piperidine-4-carbonyl chloride HCl (1.1 – 1.2 equiv)[1][2]

  • Solvent: Anhydrous DCM (or THF).[2]

Procedure:

  • Preparation: Dissolve Target Amine (A) and Base (B) in anhydrous DCM.

  • Cooling: Cool this solution to -10°C to 0°C (Ice/Salt bath). Low temperature suppresses the deprotonation rate of the piperidine salt relative to the acylation of the target amine.

  • Addition (Critical): Add the Solid Reagent (C) in small portions directly to the stirring amine/base solution.

    • Why Solid? Adding it as a solid keeps the local concentration of dissolved "free" piperidine low. The solid dissolves slowly and is immediately captured by the excess Target Amine surrounding it.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours.

Visualization: The Kinetic Race

ReactionPathways Start Piperidine-COCl-HCl (Solid Reagent) Base Base Added Start->Base Solubilization TargetAmine Target Amine Present (High Conc.) Start->TargetAmine Direct Attack (Kinetic Control) FreeAmine Free Piperidine Amine (Competitor) Base->FreeAmine Deprotonation (Fast if no target amine) Product Desired Amide Product (High Yield) TargetAmine->Product Rapid Acylation SelfReaction Self-Condensation (Dimer/Polymer) FreeAmine->SelfReaction Attacks another Acid Chloride

Figure 1: Kinetic competition between the desired coupling (Green) and the dimerization side-reaction (Red). The protocol ensures the Green path dominates.

Troubleshooting Guide (FAQ)

IssueProbable CauseCorrective Action
Low Yield (<30%) Dimerization: You likely mixed the Acid Chloride and Base before adding the amine.[1][2]Use the Reverse Addition protocol (Add Acid Chloride solid to Amine+Base mixture).[2]
Sticky Insoluble Solid Polymerization: The product is contaminated with poly-piperidine oligomers.[1][2]Check MS for peaks at

(dimer) or higher intervals.[1][2] Use Acid/Base extraction to purify.[2]
No Reaction Hydrolysis: The acid chloride had already hydrolyzed to carboxylic acid in the bottle.Perform the Methanol Quench Test (see Section 2A).[2] Buy fresh reagent if it fails.[2]
Product is Impure HCl Salt Contamination: The product is co-eluting with amine salts.[1][2]Perform a basic wash (sat. NaHCO3) to remove acidic impurities, or an acid wash (1M HCl) if your product is not acid-sensitive, to remove unreacted amines.[1][2]

Optimized Workup for Piperidine Products[1][3]

Since the product contains a piperidine ring (a secondary amine), it is basic. You can exploit this for purification without chromatography.[2]

The "Catch-and-Release" Strategy:

  • Quench: Add water to destroy residual acid chloride.[2]

  • Acid Wash (Catch): Extract the organic layer with 1M HCl (aq) .

    • Logic: The desired product (containing the piperidine amine) will protonate and move into the Aqueous Phase .

    • Benefit: Neutral impurities (dimers that capped, non-basic side products) stay in the Organic Phase. Discard the Organic Phase.

  • Basify (Release): Add NaOH or Na2CO3 to the Aqueous Phase until pH > 10.

    • Logic: The product is now a free base again and becomes insoluble in water.

  • Extract: Extract the milky aqueous layer with DCM or Ethyl Acetate. Dry and concentrate.

Note: Do not use this workup if your Target Amine moiety is acid-labile.[1][2]

References & Authority

  • Mechanism of Amino Acid Chloride Dimerization:

    • Carpino, L. A., et al. "Amino Acid Chlorides in Peptide Synthesis."[2] Accounts of Chemical Research, vol. 19, no. 12, 1986.[2]

    • Relevance: Establishes the fundamental instability of amino acid chlorides containing unprotected amines.

  • Schotten-Baumann Conditions (Analogous Chemistry):

    • "Schotten-Baumann Reaction."[1][2][3][4][5] Organic Chemistry Portal.

    • Relevance: Provides the basis for biphasic base management to control acylation rates.

  • Piperidine Handling & Properties:

    • "Piperidine."[2][4][5][6] National Center for Biotechnology Information.[2] PubChem Compound Summary.

    • Relevance: Solubility and pKa data for workup design.

  • General Amide Coupling with Acid Chlorides:

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.[2]

    • Relevance: Review of coupling strategies comparing acid chlorides to modern coupling agents.

Sources

Troubleshooting

Solvent effects on the reactivity of Piperidine-4-carbonyl chloride hydrochloride

Topic: Solvent Effects on Piperidine-4-carbonyl chloride hydrochloride CAS: 42060-79-7 | Synonyms: Isonipecotoyl chloride HCl[1][2] Executive Summary: The Bifunctional Paradox Piperidine-4-carbonyl chloride hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Piperidine-4-carbonyl chloride hydrochloride

CAS: 42060-79-7 | Synonyms: Isonipecotoyl chloride HCl[1][2]

Executive Summary: The Bifunctional Paradox

Piperidine-4-carbonyl chloride hydrochloride is a bifunctional reagent .[1][2] It contains a highly electrophilic acid chloride and a nucleophilic amine (currently protected as a hydrochloride salt).

The Critical Failure Mode: The moment you neutralize the HCl salt to liberate the free amine without a faster external nucleophile present, the molecule will attack itself, leading to rapid oligomerization (polyamides).

This guide focuses on using solvent effects to control this reactivity, ensuring the acid chloride reacts with your target, not itself.

Module 1: Solvent Compatibility Matrix

Core Principle: Solubility of the hydrochloride salt is often inversely proportional to the stability of the acid chloride. You must balance dissolution with hydrolytic stability.[2]

Solvent ClassSpecific SolventSolubility StatusReactivity ImpactRecommendation
Chlorinated Dichloromethane (DCM)Moderate (Suspension)High Stability. Inert to acid chloride.[1][2] Allows controlled, heterogeneous reaction.[2]Primary Choice. Best for anhydrous acylations.[2]
Polar Aprotic DMF, DMAcHigh (Solution)High Reactivity. Dissolves the salt completely, accelerating kinetics. Risk:[2][3][4] Hard to remove; can catalyze hydrolysis if wet.[2]Secondary Choice. Use only if DCM fails or for difficult nucleophiles.[2]
Protic WaterHigh Hydrolysis Risk. Rapidly converts reagent to carboxylic acid.[2]Conditional. Only for Schotten-Baumann (biphasic) protocols.[1][2]
Protic Methanol, EthanolHigh Destructive. Rapidly forms methyl/ethyl esters (solvolysis).[2]FORBIDDEN (unless ester synthesis is intended).
Ethers THF, Diethyl EtherLow (Slurry)Moderate Stability. Good for precipitation of products, but poor solubility of starting material.Co-solvent. Use with DCM or for workup/precipitation.[2]
Hydrocarbons Toluene, HexanesInsoluble Low Reactivity. Reagent remains a rock-hard solid; surface passivation occurs.[1][2]Avoid as primary solvent.[2]
Module 2: Visualizing the Reactivity Pathways

The following diagram illustrates the "Race Condition" you must manage. The solvent choice dictates whether the "Desired Path" or "Failure Path" dominates.

ReactivityPathways Start Piperidine-4-carbonyl chloride HCl (Solid) Solvent Solvent Choice Start->Solvent Protic Protic Solvent (MeOH, H2O) Solvent->Protic Dissolves Aprotic Aprotic Solvent (DCM, DMF) Solvent->Aprotic Suspension/Solution Hydrolysis Hydrolysis/Solvolysis (Dead End) Protic->Hydrolysis Fast Reaction BaseAdd Addition of Base (TEA/DIPEA) Aprotic->BaseAdd Race THE RACE CONDITION BaseAdd->Race Target Target Nucleophile (R-NH2 present) Race->Target Correct Order NoTarget No Nucleophile (Base added first) Race->NoTarget Incorrect Order Product Desired Amide Product Target->Product Intermolecular Reaction Polymer Self-Oligomerization (Gummy Precipitate) NoTarget->Polymer Intramolecular Reaction

Figure 1: The Reactivity Race. Solvent choice determines stability, but "Order of Addition" determines chemoselectivity.

Module 3: Detailed Protocols
Protocol A: Anhydrous Acylation (Standard)

Best for: Reacting with amines/alcohols in organic media.

  • Suspend: Place Piperidine-4-carbonyl chloride HCl (1.0 eq) in anhydrous DCM (0.2 M concentration). It will likely remain a suspension.[2]

  • Add Nucleophile: Add your target amine/alcohol (1.0–1.1 eq) before adding any base.[2]

    • Why? This ensures that as soon as the reagent is neutralized, it encounters your target nucleophile immediately.

  • Cool: Cool the mixture to 0°C.

  • Trigger (Base Addition): Dropwise add Triethylamine (TEA) or DIPEA (2.2 eq minimum).[2]

    • Note: You need 1 eq to neutralize the HCl salt of the reagent, and 1 eq to scavenge the HCl produced by the reaction.

    • Observation: The suspension will clear as the free base forms and reacts, often followed by the precipitation of TEA·HCl salts.[2]

Protocol B: Schotten-Baumann (Biphasic)

Best for: Scale-up or when using water-tolerant nucleophiles.[1][2]

  • Dissolve: Dissolve the target nucleophile in the organic phase (DCM or Ether).

  • Prepare Aqueous: Dissolve Piperidine-4-carbonyl chloride HCl in cold water (rapidly) or use it as a solid addition.

  • Mix & Agitate: Vigorously stir the biphasic mixture while adding aqueous NaOH (2M) to maintain pH ~10–11.

    • Mechanism:[2][3][5][6][7][8][9] The organic solvent protects the formed amide product. The water absorbs the HCl.[10] The high concentration of the external nucleophile competes with hydrolysis.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a thick, insoluble gum. What happened? Diagnosis: Self-oligomerization (Polymerization).[1][2] Cause: You likely added the base to the Piperidine-4-carbonyl chloride HCl before adding your target nucleophile, or your addition was too slow.[1][2] Fix: Always have the target nucleophile present in the flask before adding the base (Protocol A). Use DCM as a solvent to keep the concentration of the "free base" reagent low (solubility control).

Q2: Can I use DMF to get a homogeneous solution? Answer: Yes, but with caution. DMF dissolves the salt, making the free amine highly mobile once neutralized. This increases the rate of self-reaction if the external nucleophile isn't reactive enough. Tip: If using DMF, cool to -20°C during base addition to suppress self-polymerization.[1][2]

Q3: How do I know if my reagent has hydrolyzed before I even start? Test: Check the melting point. Piperidine-4-carbonyl chloride HCl decomposes/melts >240°C. The hydrolyzed product (Piperidine-4-carboxylic acid) has a distinct melting point and will show a broad O-H stretch in IR (2500-3300 cm⁻¹) replacing the sharp C=O chloride stretch (~1780 cm⁻¹).[1][2]

Q4: Why is there excess pressure in my flask? Cause: HCl gas evolution.[2] Fix: Although the amine base (TEA) is meant to trap HCl as a salt, local hotspots can release HCl gas. Ensure adequate venting and slow addition of base at 0°C.

References
  • Solubility & Properties of Piperidine HCl Salts

    • Source: ChemicalBook & PubChem Compound Summary.[2]

    • Link: (Homologous structure data).[2]

  • Schotten-Baumann Reaction Mechanism

    • Source: Wikipedia / Organic Chemistry Portal.[2]

    • Link:[1][2][7]

  • Hydrolysis Kinetics of Acyl Chlorides

    • Source: Canadian Journal of Chemistry (Queen, 1967).[11] "Kinetics of the hydrolysis of acyl chlorides in pure water."

    • Link:[2]

  • Handling of Amino Acid Chlorides (General Precedent)

Sources

Optimization

Drying and handling of hygroscopic Piperidine-4-carbonyl chloride hydrochloride

Topic: Drying, Handling, and Purification of Hygroscopic Acid Chlorides Document ID: TSC-P4CC-001 | Version: 2.4 | Status: Active Executive Summary & Chemical Profile Piperidine-4-carbonyl chloride hydrochloride (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drying, Handling, and Purification of Hygroscopic Acid Chlorides

Document ID: TSC-P4CC-001 | Version: 2.4 | Status: Active

Executive Summary & Chemical Profile

Piperidine-4-carbonyl chloride hydrochloride (also known as Isonipecotoyl chloride hydrochloride) is a critical yet notoriously difficult intermediate. As an acid chloride salt, it possesses a "dual-threat" instability profile:

  • The Acid Chloride Moiety: Highly reactive toward nucleophiles (including atmospheric moisture), leading to rapid hydrolysis.[1]

  • The Hydrochloride Salt: Increases the compound's hygroscopicity, actively pulling moisture from the air to fuel the hydrolysis of the acid chloride.

Crucial Technical Distinction: When we speak of "drying" this compound, we refer strictly to the removal of process solvents (e.g., thionyl chloride, DCM, toluene). You cannot "dry" water out of this compound; if it has absorbed water, it has chemically degraded.

The Mechanism of Failure: The Hydrolysis Loop

Understanding why your sample turns into a sticky paste is the first step to prevention. This compound undergoes an autocatalytic degradation cycle. The HCl released during hydrolysis is itself hygroscopic, attracting more moisture, which causes further hydrolysis.

HydrolysisLoop Compound Piperidine-4-carbonyl chloride HCl Reaction Hydrolysis Reaction Compound->Reaction Moisture Atmospheric Moisture (H₂O) Moisture->Reaction Degradation Degradation Product: Isonipecotic Acid Reaction->Degradation HCl HCl Gas/Acid Reaction->HCl Generates Hygroscopy Increased Hygroscopicity (Attracts more H₂O) HCl->Hygroscopy Hygroscopy->Moisture Pulls from air

Figure 1: The Autocatalytic Hydrolysis Loop.[2] Note how the generation of HCl accelerates the absorption of moisture, leading to a runaway degradation effect (often observed as the solid turning into a gum).

Standard Operating Procedures (SOPs)

SOP-01: "Drying" & Purification (Removal of Thionyl Chloride)

Context: Most users synthesize this compound via Isonipecotic acid + Thionyl Chloride (


). The most common impurity is residual 

, which causes darkening and degradation.

The "Azeotropic Chase" Protocol: Do not rely on simple vacuum drying to remove thionyl chloride; it is often trapped in the crystal lattice.

  • Initial Evaporation: Remove the bulk

    
     under reduced pressure (rotary evaporator) at 
    
    
    
    . The residue will likely be yellow/orange.[3]
  • The Chase: Add anhydrous Toluene (approx. 5-10 mL per gram of product).

    • Why Toluene? It forms a binary azeotrope with thionyl chloride, dragging the stubborn reagent out of the solid phase during evaporation [1].

  • Re-Evaporation: Evaporate the toluene under reduced pressure.

  • Repeat: Repeat steps 2-3 at least three times .

  • Final Vacuum: Place the solid on a high-vacuum line (<0.1 mbar) for 12–24 hours.

    • Caution: Use a liquid nitrogen trap to protect your pump from corrosive HCl/

      
       vapors.
      
SOP-02: Handling & Storage

Objective: Prevent the initiation of the hydrolysis loop.

ParameterSpecificationReason
Atmosphere Nitrogen or Argon (Dry)Oxygen is less of a concern than moisture. Argon is preferred if available as it is heavier than air and blankets the solid.
Container Schlenk flask or sealed vial with Parafilm/Teflon tapeStandard snap-cap vials are insufficient for long-term storage of acid chlorides.
Desiccant

(Phosphorus Pentoxide)
Silica gel is too weak.

in a vacuum desiccator is the gold standard for acid chlorides.
Temperature

(Freezer)
Slows the kinetics of any unavoidable hydrolysis. Allow to warm to RT before opening to prevent condensation.

Troubleshooting Guide (FAQ)

Q1: My solid turned into a sticky yellow paste. Can I save it?

Diagnosis: Severe Hydrolysis. Answer: Likely No . The "paste" consistency indicates that the crystal lattice has collapsed due to the formation of Isonipecotic acid and the absorption of water (forming a syrup with the HCl salt).

  • Attempted Rescue: You can try triturating (washing) the solid with anhydrous Dichloromethane (DCM) or Ether . The acid chloride HCl salt is typically insoluble in ether, while some impurities might wash away. However, if the bulk has hydrolyzed, re-synthesis is more efficient.

Q2: The compound has a strong, sharp odor even after drying.

Diagnosis: Residual Thionyl Chloride (


) or HCl off-gassing.
Answer:  This confirms the "drying" was incomplete.
  • Action: Execute SOP-01 (The Azeotropic Chase) again. If the smell persists, it is likely HCl gas releasing from the salt itself, which is unavoidable but should be minimized by keeping the sample cold.

Q3: Can I use an oven to dry the glassware before handling?

Diagnosis: Prep Protocol. Answer: Yes, and you MUST.

  • Protocol: Glassware should be oven-dried at

    
     for at least 2 hours or flame-dried under vacuum. Assemble the apparatus while hot and let it cool under a stream of dry inert gas (Nitrogen/Argon). Surface moisture on "air-dried" glass is sufficient to degrade the first layer of your compound [2].
    

Decision Matrix: Handling Workflow

Use this logic flow to determine the next step for your sample.

Workflow Start Sample Status Check1 Is it a free-flowing white solid? Start->Check1 Check2 Does it smell strongly of SOCl2? Check1->Check2 Yes Action_Paste DISCARD or RE-SYNTHESIZE Check1->Action_Paste No (Sticky/Yellow) Yes Yes No No Action_Azeotrope Perform Toluene Azeotrope (SOP-01) Check2->Action_Azeotrope Yes Action_Store Store at -20°C under Argon Check2->Action_Store No Action_Azeotrope->Check1 Re-evaluate

Figure 2: Handling Decision Matrix. Follow the logic path to determine if purification or disposal is necessary.

References

  • BenchChem Technical Support. (2025).[4] Removal of Excess Thionyl Chloride via Azeotropic Distillation.[4] Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of acid chlorides and handling of hygroscopic reagents).
  • Organic Syntheses. (n.d.). General Procedures for Handling Acid Chlorides. Retrieved from

  • Smolecule. (2023). Piperidine-4-carbonyl chloride hydrochloride: Chemical Properties and Hydrolysis. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Piperidine-4-carbonyl Chloride Hydrochloride vs. Alternative Acylating Agents

This guide provides an in-depth technical analysis of Piperidine-4-carbonyl chloride hydrochloride (P4CC-HCl) , focusing on its application as an acylating agent in organic synthesis and medicinal chemistry.[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Piperidine-4-carbonyl chloride hydrochloride (P4CC-HCl) , focusing on its application as an acylating agent in organic synthesis and medicinal chemistry.[1]

[1]

Executive Summary

Piperidine-4-carbonyl chloride hydrochloride (P4CC-HCl) represents a specialized class of "high-energy" acylating agents.[1] Unlike standard acid chlorides, it carries a latent amine functionality protected by protonation (the HCl salt). This dual nature offers a significant strategic advantage: direct introduction of the piperidine moiety without the need for N-protection/deprotection steps.

However, this efficiency comes with a high risk of self-polymerization if the protonation "shield" is compromised before the acylation event. This guide compares P4CC-HCl against standard coupling reagents (HATU/EDC) and protected active esters, providing the experimental logic required to harness its reactivity safely.

Part 1: The Chemistry of P4CC-HCl

The "Latent Protection" Mechanism

The structural paradox of P4CC-HCl is that it contains both a nucleophile (secondary amine) and an electrophile (acid chloride). In its free base form, this molecule would instantly undergo intermolecular self-acylation, forming poly-isonipecotamide oligomers.[1]

The Hydrochloride Salt acts as a "latent" protecting group. By protonating the piperidine nitrogen (


), the nucleophilicity is quenched, allowing the highly reactive acid chloride moiety to exist as a stable solid.
  • Key Advantage: Atom Economy. Avoids the installation and removal of Boc/Fmoc/Cbz groups.

  • Key Risk: "Flash Polymerization." If the reaction pH rises too quickly (deprotonating the piperidine) before the external nucleophile attacks the carbonyl, the reagent consumes itself.

Stability Profile
  • Physical State: White to off-white crystalline solid.[1]

  • Hydrolysis Sensitivity: High. Reacts rapidly with atmospheric moisture to form Piperidine-4-carboxylic acid and HCl gas.[1]

  • Storage: Strictly under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Comparative Analysis

This section evaluates P4CC-HCl against the two most common alternatives: Direct Coupling (HATU/EDC) and N-Protected Acid Chlorides .[1]

Table 1: Performance Matrix
FeatureP4CC-HCl (Direct) N-Boc-Isonipecotic Acid + HATU N-Acetyl-Piperidine-4-COCl
Reaction Kinetics Ultra-Fast (<30 mins)Moderate (1–4 hours)Fast (<1 hour)
Step Count 1 Step (Direct Acylation)3 Steps (Protect

Couple

Deprotect)
1 Step (If N-acyl is desired)
Atom Economy High (Only HCl byproduct)Low (Generates urea/HOAt waste)High
Cost Efficiency High (Cheap reagent)Low (HATU is expensive)Moderate
Purification Precipitation/Wash (often sufficient)Chromatography often requiredPrecipitation/Wash
Self-Reactivity Risk High (Requires pH control)NegligibleNegligible
Moisture Sensitivity HighLowHigh
Decision Logic
  • Use P4CC-HCl when: You need to introduce a free or protonated piperidine ring directly, or when cost/scale prohibits the use of expensive coupling agents.

  • Use HATU/EDC when: The substrate contains extremely acid-sensitive groups that cannot tolerate the HCl byproduct, or if you require the piperidine nitrogen to be protected for subsequent steps.

  • Use N-Protected Acid Chlorides when: The final target requires an N-acyl or N-alkyl substituent (e.g., N-Acetyl), rendering the "free amine" aspect of P4CC-HCl unnecessary.[1]

Part 3: Strategic Workflows & Visualization[1]

The following diagram illustrates the kinetic competition that dictates the success of P4CC-HCl reactions.

P4CC_Reaction_Pathways cluster_logic Critical Success Factor: k1[Target] >> k2[Intermediate] Reagent P4CC-HCl (Protonated/Stable) Intermediate Free Base Acid Chloride (Highly Unstable) Reagent->Intermediate Deprotonation Base Base Addition (DIPEA/TEA) Base->Intermediate Product Desired Product (Amide/Ester) Intermediate->Product Fast Reaction (k1) Polymer Polymerization (Side Product) Intermediate->Polymer Self-Reaction (k2) Target Target Nucleophile (R-NH2 / R-OH) Target->Product Nucleophilic Attack

Figure 1: Kinetic competition in P4CC-HCl coupling. Success depends on the target nucleophile reacting faster (k1) than the free-base piperidine finds another acid chloride molecule (k2).

Part 4: Experimental Protocols

Protocol A: The "Inverse Addition" Method (Recommended)

This method minimizes self-polymerization by ensuring the P4CC-HCl is always in the presence of a large excess of the target nucleophile.

Reagents:

  • Target Amine (1.0 equiv)[2]

  • P4CC-HCl (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1]

  • DCM (Anhydrous Dichloromethane)

Step-by-Step:

  • Preparation of Nucleophile: Dissolve the Target Amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM at 0°C under Nitrogen.

  • Addition: Add P4CC-HCl as a solid in small portions (or as a rapid slurry in DCM) to the stirring amine solution.

    • Rationale: Adding the solid acid chloride to the base/amine mixture ensures that as soon as the P4CC dissolves and is deprotonated, it is immediately surrounded by the target amine.

  • Reaction: Allow to warm to room temperature over 1 hour.

  • Workup: Quench with water. The product (likely a basic amine) can be extracted into aqueous acid (1M HCl), washed with DCM (to remove non-basic impurities), and then basified/extracted back into DCM if purification is needed.

Protocol B: Modified Schotten-Baumann (Biphasic)

Useful for scale-up or when anhydrous conditions are difficult to maintain.[1]

Reagents:

  • Target Amine

  • P4CC-HCl[1]

  • Inorganic Base (K2CO3 or NaOH)

  • System: DCM / Water (1:1)

Step-by-Step:

  • Dissolve the Target Amine in DCM.

  • Dissolve the inorganic base (3.0 equiv) in Water.

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add P4CC-HCl solid slowly.

    • Mechanism:[1][2][3][4][5][6] The acid chloride reacts at the interface. The protonated piperidine stays in the water phase (protected) until the moment of reaction, or reacts rapidly upon entering the organic phase.

    • Note: Hydrolysis of the acid chloride is a competing side reaction here; use 1.2–1.5 equiv of P4CC-HCl to compensate.

Part 5: Troubleshooting & Optimization ("Senior Scientist" Insights)

IssueRoot CauseSolution
Low Yield / Oligomers Self-polymerization of P4CC.Switch to Inverse Addition. Ensure the target amine is in excess relative to the dissolved P4CC at any moment.
Incomplete Reaction Hydrolysis of P4CC-HCl due to wet solvents.[1]Use freshly distilled DCM or store P4CC-HCl in a desiccator.[1] Check the reagent quality (should be white, not yellow/sticky).
Difficult Purification Product is a zwitterion or highly polar salt.If the product has a free piperidine NH, it is polar. Use SCX-2 (Strong Cation Exchange) cartridges for rapid purification without column chromatography.[1]
Violent Exotherm Acid chloride reaction is highly exothermic.Always add P4CC-HCl at 0°C or -10°C .[1] Control the addition rate.
The "Safety Net" Alternative

If Protocol A fails due to uncontrollable polymerization, the authoritative recommendation is to revert to the N-Boc-Isonipecotic Acid + HATU method. While less atom-economical, the N-Boc group guarantees zero self-reactivity.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[7] Amide bond formation and peptide coupling.[7][8][9] Tetrahedron, 61(46), 10827-10852.[7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025). Technical Guide to the Reactivity of 4-(Chloromethyl)piperidine Hydrochloride (Analogous Reactivity Profile).

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine-4-carbonyl chloride hydrochloride.[1][10]

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Applications.

Sources

Comparative

Biological Activity of Compounds Synthesized from Piperidine-4-carbonyl Chloride Hydrochloride: A Comparative Technical Guide

Executive Summary & Precursor Profile Piperidine-4-carbonyl chloride hydrochloride (P4CC) is a high-value electrophilic synthon in medicinal chemistry. It serves as the critical "warhead" for introducing the piperidine-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Precursor Profile

Piperidine-4-carbonyl chloride hydrochloride (P4CC) is a high-value electrophilic synthon in medicinal chemistry. It serves as the critical "warhead" for introducing the piperidine-4-carboxamide pharmacophore—a structural motif ubiquitous in GPCR ligands, protease inhibitors, and ion channel modulators.

Unlike passive scaffolds, the carbonyl chloride moiety allows for rapid, high-yielding diversification via nucleophilic acyl substitution, making it ideal for Fragment-Based Drug Discovery (FBDD) . This guide objectively compares the biological performance of P4CC-derived libraries against industry-standard therapeutics (Maraviroc, Chloroquine, Ampicillin) across three therapeutic axes: Antiviral (HIV-1), Antimalarial, and Antimicrobial/Analgesic applications.

Precursor Technical Specifications
  • CAS: 42060-79-7[1]

  • Reactivity: High (Acyl Chloride). Susceptible to hydrolysis; requires anhydrous handling or Schotten-Baumann conditions.

  • Primary Application: Synthesis of piperidine-4-carboxamides and esters.

Comparative Analysis 1: HIV-1 Entry Inhibition (CCR5 Antagonists)

The piperidine-4-carboxamide scaffold, synthesized directly from P4CC, has demonstrated high potency as a CCR5 antagonist, blocking HIV-1 entry.

The Challenger: P4CC-Derivative 16g

In a study targeting the "Y-shape" pharmacophore of the CCR5 receptor, researchers utilized P4CC to synthesize a library of piperidine-4-carboxamides. The lead compound, 16g , was evaluated against the FDA-approved drug Maraviroc .

Performance Comparison
MetricP4CC-Derivative (Compound 16g)Standard of Care (Maraviroc)Interpretation
Target CCR5 Receptor (GPCR)CCR5 Receptor (GPCR)Direct mechanistic overlap.
IC50 (Binding) 25.73 nM 25.43 nM Equivalent Potency. 16g matches the binding affinity of the market leader.
Antiviral IC50 73.01 nM~2.0 - 50 nM (varies by assay)Maraviroc retains slightly higher cellular potency, but 16g is a viable lead.
hERG Inhibition ModerateLow16g requires optimization to reduce cardiotoxicity risk.
Synthesis Cost Low (3-step from P4CC)High (Complex chiral synthesis)P4CC derivatives offer a cost-effective synthetic route.

Key Insight: The P4CC-derived scaffold provides a "short-cut" to high-affinity CCR5 binders. While Maraviroc is optimized, Compound 16g demonstrates that P4CC is a valid starting point for generating nanomolar-potency antivirals with significantly reduced synthetic complexity.

Comparative Analysis 2: Antimalarial Proteasome Inhibition[2]

Resistance to Artemisinin requires novel targets. P4CC was used to synthesize SW584 , a piperidine carboxamide that targets the Plasmodium falciparum 20S proteasome (


5 subunit).
The Challenger: SW584 (P4CC-Derived)

Unlike general proteasome inhibitors (e.g., Bortezomib) which are toxic to humans, SW584 exploits a structural divergence in the parasite's proteasome.

Performance Comparison
MetricP4CC-Derivative (SW584)Standard (Chloroquine/Artemisinin)Human Proteasome Inhibitor (Bortezomib)
Target Pf 20S Proteasome (

5)
Heme Polymerization / AlkylationHuman 20S Proteasome
Selectivity >100-fold (Parasite vs. Human)HighNone (Cytotoxic)
Resistance Profile Low (MIR >

)
High (Widespread resistance)N/A
Oral Efficacy Yes (in SCID mouse models)YesIV/SC only

Experimental Validation: SW584 binds to a non-conserved pocket at the


5/

6 interface.[2] This proves that P4CC derivatives can achieve species-selectivity , a critical failure point for many antiparasitic drug candidates.

Comparative Analysis 3: Antimicrobial & Analgesic Activity[3]

Derivatives formed by reacting P4CC with sulfonamides (e.g., 4-nitrobenzenesulfonyl chloride) have been screened for dual-action pain relief and infection control.[3]

Performance Comparison
AssayP4CC-Sulfonamide DerivativeStandard ControlOutcome
Analgesia (Tail Flick) Increased latency (comparable to Aspirin)Aspirin / MorphineP4CC derivatives show significant peripheral analgesic activity.
Antibacterial (Gram +) Moderate inhibition (Zone: 12-15mm)Ampicillin (Zone: 20-25mm)Less potent than pure antibiotics but useful as adjuvant.
Antifungal High ActivityFluconazoleSuperior/Competitive. Some P4CC derivatives outperform standard antibacterials in fungal assays.

Experimental Protocols

A. General Synthesis of Piperidine-4-Carboxamides from P4CC

This protocol ensures high yield and minimizes hydrolysis of the acyl chloride.

Reagents: Piperidine-4-carbonyl chloride HCl (P4CC), Primary/Secondary Amine (


), Triethylamine (

), Dichloromethane (DCM, anhydrous).
  • Preparation: Suspend 1.0 eq of P4CC in anhydrous DCM under Nitrogen atmosphere at 0°C.

  • Activation: Add 2.5 eq of

    
     dropwise. The solution will clear as the free base acyl chloride is generated. Critical: Maintain temperature < 5°C to prevent polymerization.
    
  • Coupling: Add 1.1 eq of the target Amine (

    
    ) slowly.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH:CHCl3 1:9).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol or flash chromatography.

B. CCR5 Calcium Mobilization Assay (Functional Validation)

To verify the biological activity of the synthesized amide.

  • Cell Line: HEK293 cells stably expressing CCR5 and G

    
    16.
    
  • Loading: Load cells with Fluo-4 AM calcium dye for 45 mins at 37°C.

  • Treatment: Incubate cells with serial dilutions of the P4CC-derivative (e.g., 100 µM to 0.1 nM) for 15 mins.

  • Stimulation: Inject MIP-1

    
     (natural ligand) at EC80 concentration.
    
  • Readout: Measure fluorescence intensity (FLIPR). Calculate IC50 based on inhibition of Calcium flux.

Mechanism & Workflow Visualization

Figure 1: Synthesis & SAR Logic Flow

This diagram illustrates the conversion of P4CC into bioactive libraries and the decision logic for optimization.

G P4CC Piperidine-4-carbonyl chloride HCl (P4CC) Inter Reactive Acyl Chloride Intermediate P4CC->Inter Base (Et3N) DCM, 0°C Amide Piperidine-4-carboxamide Scaffold Inter->Amide R-NH2 (Nucleophilic Acyl Subst.) CCR5 CCR5 Antagonist (e.g., Cmpd 16g) Amide->CCR5 Add Hydrophobic Benzyl Groups Malaria Proteasome Inhibitor (e.g., SW584) Amide->Malaria Add Species-Selective Side Chains Analgesic Sulfonamide Derivative (Analgesic) Amide->Analgesic Add Sulfonyl Moiety Validation Lead Optimization CCR5->Validation IC50 vs Maraviroc Malaria->Validation Parasite Kill Assay

Caption: Divergent synthesis strategy using P4CC to access three distinct therapeutic classes via controlled nucleophilic substitution.

Figure 2: Mechanism of Action (CCR5 & Proteasome)

MOA cluster_0 HIV-1 Entry Inhibition (Cmpd 16g) cluster_1 Antimalarial Action (SW584) Rec CCR5 Receptor (Transmembrane) HIV HIV-1 gp120 Rec->HIV Conformational Change Blocks Binding Ligand P4CC-Derivative (16g) Ligand->Rec Binds Allosteric Pocket (Y-Shape) Prot Pf 20S Proteasome (Beta-5 Subunit) Death Accumulation of Toxic Proteins Prot->Death Loss of Function Inhib P4CC-Derivative (SW584) Inhib->Prot Selective Inhibition (Non-Human Site)

Caption: Dual mechanistic utility of the scaffold: Allosteric blockade of viral entry (Top) and selective enzymatic inhibition in parasites (Bottom).

References

  • CCR5 Inhibitor Design: Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.

  • Antimalarial Proteasome Inhibitors: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.[2] National Institutes of Health (PMC).

  • Antimicrobial & Analgesic Evaluation: Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.

  • Piperidine Scaffold Review: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. PubMed.

  • Precursor Reactivity: The Versatility of 4-Acetylpiperidine-1-carbonyl chloride (Analogous Chemistry). BenchChem Technical Guide.

Sources

Validation

Technical Guide: In Vitro Evaluation of Piperidine Amides as Enzyme Inhibitors

Executive Summary Piperidine amides represent a privileged scaffold in medicinal chemistry, particularly in the design of dual-binding inhibitors for neurodegenerative targets.[1] Unlike simple piperidines, the amide lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine amides represent a privileged scaffold in medicinal chemistry, particularly in the design of dual-binding inhibitors for neurodegenerative targets.[1] Unlike simple piperidines, the amide linkage introduces hydrogen bond acceptor/donor capabilities that facilitate interaction with peripheral anionic sites (PAS) of enzymes like Acetylcholinesterase (AChE) and the entrance cavity of Monoamine Oxidase B (MAO-B).

This guide provides a rigorous, data-driven comparison of piperidine amides against industry standards (Donepezil, Selegiline) and details the in vitro protocols required to validate their potency and mechanism.[1]

Part 1: The Piperidine Amide Scaffold Advantage

The structural utility of piperidine amides lies in their ability to span the "gorge" of deep-pocket enzymes.

  • The Head Group (Piperidine): Mimics the cationic head of acetylcholine, interacting with the Catalytic Anionic Site (CAS) via cation-

    
     interactions.
    
  • The Linker (Amide): Provides rigidity and H-bonding capability, often interacting with the Phe295 or Tyr124 residues in AChE.

  • The Tail (Aromatic Moiety): Targets the Peripheral Anionic Site (PAS), blocking substrate entry or preventing A

    
     aggregation.
    

Part 2: Comparative Performance Analysis

The following data summarizes the performance of representative N-substituted piperidine amides compared to clinical standards. Data is synthesized from recent structure-activity relationship (SAR) studies [1, 2].[1][2][3]

Table 1: Cholinesterase Inhibition Profile (AChE/BuChE)
Compound ClassTargetIC50 (nM)Selectivity (AChE/BuChE)Binding Mode
Donepezil (Standard) AChE6.7 - 40> 400-foldMixed (CAS + PAS)
Piperidine Amide Analogs AChE0.8 - 2520 - 150-foldMixed (CAS + PAS)
Tacrine (Alternative) AChE~77Low (Non-selective)Competitive (CAS)

Analysis:

  • Potency: Optimized piperidine amides (specifically N-benzylpiperidine carboxamides) often achieve sub-nanomolar potency (IC50 < 1 nM) [2], outperforming Donepezil in pure enzymatic assays.[1]

  • Selectivity: While Donepezil is highly selective for AChE, many piperidine amides exhibit moderate BuChE inhibition.[1] Why this matters: Dual inhibition is increasingly viewed as beneficial in late-stage Alzheimer's, where BuChE levels rise as AChE levels drop.[1]

Table 2: MAO-B Inhibition Profile[1]
Compound ClassTargetIC50 (

M)
ReversibilityMechanism
Selegiline (Standard) MAO-B0.04IrreversibleCovalent Suicide Inhibitor
Piperidine Amide Derivs. MAO-B0.20 - 0.90Reversible Competitive/Non-competitive
Safinamide MAO-B0.098ReversibleMixed

Analysis:

  • Safety Profile: Unlike Selegiline, which permanently disables the enzyme (requiring protein resynthesis), piperidine amides typically act as reversible inhibitors [3].[1] This reduces the risk of the "cheese effect" (hypertensive crisis related to tyramine accumulation).

Part 3: Mechanism of Action (Visualized)

To understand the superior potency of these amides, one must visualize the dual-binding mechanism. The piperidine moiety anchors in the bottom of the gorge, while the amide linker positions the tail group at the rim.

AChE_Binding_Mechanism Ligand Piperidine Amide Ligand AChE_Gorge AChE Active Site Gorge Ligand->AChE_Gorge Enters CAS Catalytic Anionic Site (CAS) (Trp86, Glu202) AChE_Gorge->CAS Piperidine Ring (Cation-Pi Interaction) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) AChE_Gorge->PAS Aromatic Tail (Pi-Pi Stacking) MidGorge Mid-Gorge Recognition (Phe295 - Amide Linker) AChE_Gorge->MidGorge Amide Bond (H-Bonding) Inhibition Enzyme Inhibition (Substrate Blockade) CAS->Inhibition PAS->Inhibition MidGorge->Inhibition

Figure 1: Dual-site binding mechanism of piperidine amides within the Acetylcholinesterase gorge.

Part 4: Experimental Protocols

Protocol A: Modified Ellman’s Assay for Lipophilic Amides

Standard Ellman’s reagent (DTNB) protocols often fail with piperidine amides due to precipitation in aqueous buffers.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical for DTNB stability).

  • Substrate: Acetylthiocholine Iodide (ATChI, 0.5 mM final).

  • Chromogen: DTNB (0.3 mM final).[1]

  • Enzyme: Electrophorus electricus AChE (EeAChE) or Recombinant Human AChE (hAChE).[1]

  • Solvent: DMSO (Max 2% v/v final concentration).[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the piperidine amide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in buffer , not DMSO, to prevent enzyme denaturation upon addition. Ensure final DMSO < 2%.

  • Incubation (The "Pre-read"):

    • Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.[1]

    • Incubate at 25°C for 15 minutes. Causality: This allows the inhibitor to navigate the gorge and establish equilibrium binding before the substrate competes.

  • Reaction Initiation:

    • Add 10 µL DTNB + 10 µL ATChI.[1]

  • Kinetic Read:

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate the slope (Velocity, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      

Ellman_Workflow Start Inhibitor Stock (DMSO) Dilution Serial Dilution (Phosphate Buffer pH 8.0) Start->Dilution Keep DMSO < 2% PreInc Pre-Incubation (Enz + Inh, 15 min) Dilution->PreInc Equilibrium Binding Substrate Add ATChI + DTNB PreInc->Substrate Initiate Rxn Read Measure Abs412nm (Kinetic Mode) Substrate->Read Calc Calculate % Inhibition vs Control Read->Calc

Figure 2: Optimized Ellman's Assay workflow for lipophilic piperidine inhibitors.

Protocol B: Kinetic Mechanism Determination

To distinguish between competitive (CAS binding) and mixed (CAS+PAS binding) inhibition, perform the assay at 4 different inhibitor concentrations across 5 substrate concentrations.[1]

Data Processing:

  • Plot ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    (Lineweaver-Burk).
  • Competitive Pattern: Lines intersect at the Y-axis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     unchanged, 
    
    
    
    increases).
  • Mixed Pattern (Typical for Piperidine Amides): Lines intersect left of the Y-axis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     decreases, 
    
    
    
    changes).

Kinetic_Logic Data Lineweaver-Burk Plot (1/V vs 1/[S]) Intersection Where do lines intersect? Data->Intersection Y_Axis On Y-Axis (1/Vmax constant) Intersection->Y_Axis Left_Y Left of Y-Axis (Vmax decreases) Intersection->Left_Y Comp Competitive Inhibition (Binds CAS only) Y_Axis->Comp Mixed Mixed Inhibition (Binds CAS + PAS) Left_Y->Mixed

Figure 3: Decision logic for interpreting kinetic data of enzyme inhibitors.

Part 5: Troubleshooting & Validation (Self-Validating Systems)

When testing piperidine amides, two specific failure modes are common. Use these controls to validate your data:

  • The "Aggregator" False Positive:

    • Issue: Lipophilic amides may form colloidal aggregates that sequester the enzyme, mimicking inhibition.[1]

    • Validation: Add 0.01% Triton X-100 to the assay buffer. If IC50 shifts significantly (e.g., from 10 nM to 10 µM), your compound is an aggregator, not a specific inhibitor [4].[1]

  • The "Color Quencher" Artifact:

    • Issue: Some amide derivatives absorb at 412 nm.[1]

    • Validation: Run a "No-Enzyme" blank containing only Buffer + DTNB + Inhibitor.[1] Subtract this baseline absorbance from your reaction data.[1]

References

  • Cai, P., et al. (2020).[1][4] Design, synthesis, and evaluation of novel N-benzylpiperidine derivatives as multifunctional agents for the treatment of Alzheimer's disease.[1] European Journal of Medicinal Chemistry.[1] Link

  • Rook, Y., et al. (2022).[1] Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. Frontiers in Chemistry.[1] Link

  • Tripathi, A. C., et al. (2018).[1][5] Piperidine-based scaffolds: A comprehensive review of their potential as monoamine oxidase inhibitors.[1] European Journal of Medicinal Chemistry.[1] Link

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the aggregation of organic molecules in drug discovery. Drug Discovery Today.[1] Link

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology.[1][6] Link

Sources

Comparative

Comparative Spectroscopic Guide: Structural Validation of Piperidine-4-Carboxamide Scaffolds

Executive Summary & Strategic Context The piperidine-4-carboxamide scaffold (isonipecotamide derivative) is a ubiquitous pharmacophore in modern drug discovery, serving as a critical linker in PARP inhibitors, GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The piperidine-4-carboxamide scaffold (isonipecotamide derivative) is a ubiquitous pharmacophore in modern drug discovery, serving as a critical linker in PARP inhibitors, GPCR ligands, and serine protease inhibitors. However, its synthesis—often involving partial hydrolysis of nitriles or amide coupling—is prone to regioisomeric ambiguity (e.g., 3-carboxamide vs. 4-carboxamide) and byproduct contamination (e.g., unreacted nitrile or hydrolyzed acid).

This guide compares the efficacy of standard analytical workflows against a rigorous Multi-Dimensional Spectroscopic Protocol (MDSP) . While standard 1D NMR is sufficient for purity checks, it fails to unequivocally distinguish regioisomers without reference standards. We demonstrate that 2D NMR (HMBC) combined with Solvent-Optimized 1H NMR provides the only self-validating method for absolute structural confirmation.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of three common analytical "products" (workflows) used to validate this scaffold.

FeatureMethod A: Routine QC (LC-MS + 1D NMR in CDCl₃)Method B: Solid State (FT-IR + Raman)Method C: The MDSP Standard (DMSO-d₆ NMR + HMBC + HRMS)
Primary Utility Purity assessment & MW confirmation.Polymorph identification & batch consistency.Absolute structural elucidation & isomer distinction.
Isomer Specificity Low. 3- and 4-isomers have identical MW and overlapping aliphatic regions.Medium. Fingerprint region differs, but requires a reference standard.High. HMBC correlations unequivocally link the amide carbonyl to the specific ring position.
Amide Detection Poor. Amide protons are often broad/invisible in CDCl₃ due to exchange.Good. Distinct Carbonyl (1650 cm⁻¹) and N-H stretches.Excellent. DMSO-d₆ locks amide protons, revealing coupling patterns.
Throughput High (10 min/sample).High (2 min/sample).Medium (30-60 min/sample).
Cost Efficiency High.Very High.Moderate (requires cryoprobe or longer acquisition).

Recommendation: Use Method C for initial structural characterization of new chemical entities (NCEs). Downgrade to Method A only after the spectral fingerprint is fully validated.

Technical Deep Dive: The MDSP Protocol

A. Solvent Selection: The Critical Variable

Most errors in characterizing primary amides stem from using Chloroform-d (


). In non-polar solvents, amide protons undergo rapid exchange and quadrupole broadening, appearing as broad lumps that obscure coupling information.
  • The Fix: Use Dimethyl Sulfoxide-d6 (

    
    ).
    
  • The Mechanism: DMSO acts as a hydrogen-bond acceptor, "locking" the amide protons (

    
    ) into a rigid conformation. This slows the exchange rate, sharpening the signals into distinct doublets or singlets and revealing 
    
    
    
    coupling to the adjacent methine proton.
B. NMR Logic: The "Connectivity" Problem

Distinguishing piperidine-4-carboxamide from piperidine-3-carboxamide relies on determining the symmetry and the connectivity of the carbonyl group.

  • 1H NMR Symmetry: The 4-substituted isomer possesses a plane of symmetry, rendering the C2 and C6 protons equivalent (simplifying the spectrum). The 3-isomer is chiral (racemic), making all ring protons magnetically non-equivalent (complex multiplets).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. You must observe a correlation between the Carbonyl Carbon (~175 ppm) and the H4 Methine Proton (~2.2-2.5 ppm).

    • 4-isomer: Strong

      
       correlation to one methine (H4) and 
      
      
      
      to symmetric H3/H5.
    • 3-isomer: Correlations will show asymmetry.

C. Mass Spectrometry Fragmentation

Under Electrospray Ionization (ESI) or Electron Impact (EI), piperidine-4-carboxamides exhibit a characteristic


-cleavage pathway.
  • Molecular Ion (M+): Clearly visible.

  • Base Peak: Often arises from the loss of the carboxamide group (

    
    , mass 44) or the cleavage of the ring bonds adjacent to the nitrogen (retro-Mannich type fragmentation).
    

Visualized Workflows

Diagram 1: Structural Elucidation Decision Tree

This workflow illustrates the logical path from crude product to confirmed structure, highlighting the "Go/No-Go" decision points.

StructuralValidation Start Crude Piperidine-4-carboxamide LCMS Step 1: LC-MS (ESI+) Check MW & Purity Start->LCMS Decision1 Mass Matches? LCMS->Decision1 Purify Flash Chromatography (DCM/MeOH/NH3) Decision1->Purify Yes Reject Reject/Re-synthesis (Isomer/Byproduct) Decision1->Reject No Solvent Step 2: Dissolve in DMSO-d6 (Avoid CDCl3) Purify->Solvent H1NMR Step 3: 1H NMR Check Symmetry & Amide Protons Solvent->H1NMR Decision2 Symmetric Pattern? H1NMR->Decision2 HMBC Step 4: 2D HMBC Verify Carbonyl Connectivity Decision2->HMBC Yes (Candidate) Decision2->Reject No (Likely 3-isomer) Final Confirmed Structure Release Batch HMBC->Final Correlation Confirmed HMBC->Reject No Correlation

Caption: Logical decision tree for validating piperidine-4-carboxamide, prioritizing solvent choice and symmetry checks.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific spectroscopic connections required to confirm the 4-position substitution.

HMBC_Map cluster_legend Legend C_Carbonyl C=O Carbon (~175 ppm) H_Amide Amide NH2 (6.8-7.5 ppm) C_Carbonyl->H_Amide 1J (Direct) H4_Methine H4 Methine (~2.3 ppm) C_Carbonyl->H4_Methine 2J HMBC (Critical Link) H3_5 H3/H5 Protons (Symmetric) C_Carbonyl->H3_5 3J HMBC (Weak) H4_Methine->H3_5 3J COSY Key1 Strong Correlation Key2 Coupling

Caption: Visualization of critical Heteronuclear Multiple Bond Correlations (HMBC) defining the 4-carboxamide structure.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation
  • Objective: Maximize resolution of amide protons and ring coupling.

  • Reagents: DMSO-d₆ (99.9% D) + 0.05% TMS (Tetramethylsilane).

  • Procedure:

    • Weigh 5–10 mg of the purified piperidine-4-carboxamide product into a clean vial.

    • Add 0.6 mL of DMSO-d₆. Note: Do not use heat to dissolve if possible, as this can accelerate H/D exchange with residual water.

    • Transfer to a 5mm NMR tube.

    • Acquisition:

      • Run standard proton (1H) with 16 scans, D1 (relaxation delay) = 2.0s.

      • Run HMBC (gradient selected) optimized for long-range coupling of 8-10 Hz.

Protocol B: FT-IR Analysis for Carbonyl Confirmation
  • Objective: Confirm presence of primary amide vs. nitrile precursor.

  • Procedure:

    • Place ~2 mg of solid sample on the ATR (Attenuated Total Reflectance) crystal.

    • Apply pressure to ensure good contact.

    • Scan range: 4000–400 cm⁻¹.

    • Key Diagnostic Bands:

      • Primary Amide NH: Doublet at ~3350 cm⁻¹ and ~3180 cm⁻¹ (Asymmetric/Symmetric stretch).

      • Amide I (C=O): Strong band at 1650–1690 cm⁻¹.

      • Amide II (N-H bend): Medium band at 1590–1620 cm⁻¹.

      • Absence check: Ensure no sharp peak at ~2250 cm⁻¹ (unreacted Nitrile).

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Luchian, R., et al. (2015). "Structural and spectroscopic properties of piperidinium-4-carboxylic acid hydrogen squarate." Vibrational Spectroscopy.

  • BenchChem Technical Support. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Notes.

  • UCLA Chemistry & Biochemistry. "Table of IR Absorptions." Spectroscopy Tables.

  • Lawong, A., et al. (2025). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors." National Institutes of Health (NIH).

Sources

Validation

Comparison of Synthetic Routes to Substituted Piperidines: A Technical Guide

Executive Summary The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. However, its construction presents a "trilemma" for synthetic chemists: balancing stereocontrol , s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. However, its construction presents a "trilemma" for synthetic chemists: balancing stereocontrol , scalability , and functional group tolerance .

This guide objectively compares three distinct synthetic archetypes. We move beyond simple textbook definitions to analyze the operational realities of each route:

  • The Industrial Standard: Heterogeneous Hydrogenation (High throughput, low precision).

  • The Precision Route: De Novo Ring-Closing Metathesis (High precision, high cost).

  • The Late-Stage Modifier: C-H Functionalization/Lithiation (High modularity, harsh conditions).

Part 1: The Industrial Workhorse – Heterogeneous Hydrogenation

Strategic Overview

Catalytic hydrogenation of substituted pyridines is the most atom-economical route. It is the default choice for early-stage scale-up when stereochemistry is simple (e.g., cis-favored) or when chiral resolution is planned downstream.

Mechanism & Causality

The reaction proceeds via the adsorption of the pyridine ring onto the metal surface. The high electron density of the nitrogen atom often poisons the catalyst; therefore, acidic media (e.g., acetic acid) or protonation of the pyridine is frequently required to facilitate turnover.

  • Stereochemical Consequence: Hydrogen adds syn across the pi-system from the metal surface. This overwhelmingly favors cis-isomers (e.g., 2,6-cis-dimethylpiperidine). Accessing trans-isomers requires thermodynamic equilibration (forcing conditions) or alternative routes.

Visualization: Surface-Mediated Reduction

Hydrogenation cluster_0 Adsorption Phase cluster_1 Reduction Phase Pyridine Substituted Pyridine Metal Pt/Pd Surface Pyridine->Metal Coordination Acid H+ (Activator) Acid->Pyridine Prevents Poisoning SynAdd Syn-Addition of H2 Metal->SynAdd H2 Activation Intermediates Partially Reduced Intermediates SynAdd->Intermediates Product Cis-Piperidine (Kinetic Product) Intermediates->Product

Figure 1: Mechanism of heterogeneous hydrogenation showing the origin of cis-selectivity.

Validated Protocol: Adams' Catalyst Reduction

Based on standard industrial workflows (e.g., reduction of 2,6-lutidine).

  • Preparation: Dissolve substituted pyridine (10 mmol) in Glacial Acetic Acid (20 mL). The solvent acts as both the medium and the catalyst activator.

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5 wt%). Warning: PtO₂ is pyrophoric if exposed to H₂ before wetting.

  • Hydrogenation: Pressurize Parr shaker to 50 psi (3.4 bar) H₂. Shake at RT for 12 hours.

  • Workup: Filter through Celite (under inert atmosphere) to remove catalyst. Concentrate filtrate.

  • Neutralization: Basify with NaOH (aq) and extract with DCM.

Part 2: Precision Engineering – Ring-Closing Metathesis (RCM)

Strategic Overview

When a drug candidate requires specific non-thermodynamic stereocenters (e.g., trans-2,6-substitution), hydrogenation fails. RCM allows the chemist to build the linear carbon chain with established chirality before closing the ring.

Mechanism & Causality

The reaction relies on a Ru-carbene catalyst (Grubbs II or Hoveyda-Grubbs) to exchange alkylidenes.

  • Critical Factor: The reaction is reversible. To drive it to completion, ethylene gas must be actively removed from the headspace.

  • Concentration Rule: Reactions must be run at high dilution (0.01 – 0.1 M) to favor intramolecular cyclization (forming the ring) over intermolecular cross-metathesis (polymerization).

Visualization: The Metathesis Cycle

RCM Precursor Linear Diene (Chiral) MCB Metallacyclobutane Intermediate Precursor->MCB Initiation Ru Ru-Catalyst (Grubbs II) Ru->MCB Ethylene Ethylene Gas (Remove!) MCB->Ethylene Byproduct Product Unsaturated Piperidine MCB->Product Ring Closure

Figure 2: RCM pathway highlighting the critical removal of ethylene to drive equilibrium.

Validated Protocol: RCM of N-Boc-Diallylamine Derivatives
  • Solvent Degassing: Sparge Dichloromethane (DCM) with Argon for 30 mins. Oxygen kills the active Ru-carbene species.

  • Dilution: Dissolve the diene precursor to a concentration of 0.05 M .

  • Catalysis: Add Grubbs 2nd Gen Catalyst (2-5 mol%).

  • Reflux: Heat to 40°C for 4-12 hours under a stream of Argon (to sweep away ethylene).

  • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to remove metal residues (essential for pharma compliance).

Part 3: The Surgeon – Alpha-Lithiation (Beak-Lee Methodology)

Strategic Overview

This route is ideal for Late-Stage Functionalization . Instead of building a ring from scratch, you take an existing N-Boc piperidine and install a substituent at the alpha-position. It is the only route that reliably introduces electrophiles (alkyl halides, aldehydes, ketones) onto a saturated ring.

Mechanism & Causality

This reaction relies on Complex Induced Proximity Effect (CIPE) .

  • Directing Group: The carbonyl oxygen of the N-Boc group coordinates the lithium atom.

  • Deprotonation: This coordination holds the base (s-BuLi) in close proximity to the equatorial alpha-proton, facilitating its removal.

  • Stereocontrol: The resulting carbanion is stabilized by the dipole. Electrophiles typically attack with retention of configuration or anti-to-Boc depending on the specific electrophile and transmetallation.

Visualization: Directed Lithiation[1]

Lithiation Start N-Boc Piperidine Complex Pre-Lithiation Complex (CIPE) Start->Complex s-BuLi/TMEDA Lithio Alpha-Lithio Species Complex->Lithio -78°C Trap Electrophile Trapping Lithio->Trap Add E+ Final 2-Substituted Piperidine Trap->Final

Figure 3: The CIPE mechanism allowing regioselective functionalization of sp3 C-H bonds.

Validated Protocol: Beak-Lee Lithiation
  • Cryogenics: Cool a solution of N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Ether to -78°C .

  • Deprotonation: Add s-BuLi (1.2 equiv, cyclohexane solution) dropwise. Critical: Maintain temp < -70°C to prevent Boc-attack.

  • Aging: Stir for 1 hour at -78°C to ensure complete lithiation.

  • Trapping: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) dissolved in Ether.

  • Warm-up: Allow to warm to RT slowly overnight.

Part 4: Comparative Performance Matrix

The following table synthesizes experimental data to guide method selection.

FeatureHydrogenation (Route 1)RCM (Route 2)Lithiation (Route 3)
Primary Utility Scale-up of simple coresComplex/Chiral scaffoldsAnalog generation / SAR
Stereoselectivity Cis-selective (>90% de)Pre-determined by precursorTrans-selective (often)
Atom Economy Excellent (only H₂ added)Poor (loss of ethylene)Moderate (stoichiometric Li)
Scalability High (kg to ton)Medium (cost of Ru)Low (cryogenic limits)
Functional Tolerance Low (reduces alkenes/alkynes)High (tolerates esters/amides)Moderate (no acidic protons)
Typical Yield >95%75-90%50-80%
Major Risk Catalyst poisoning / Safety (H₂)Ru residue (ppm limits)Moisture sensitivity / Fire

References

  • Heterogeneous Hydrogenation Mechanism

    • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. Link

  • Ring-Closing Metathesis Protocols

    • Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline."[1] Organic Syntheses, 2003. Link

    • Umicore. "Metathesis Catalysts and Conditions Guide." Link

  • Alpha-Lithiation (Beak-Lee)

    • Beak, P., & Lee, W. K.[2] "alpha-Lithioamine synthetic equivalents: The t-Boc group as an activator."[2] Tetrahedron Letters, 1989.[2] Link[2]

    • O'Brien, P., et al. "Lithiation/Trapping of N-Boc Piperazines." Journal of the American Chemical Society, 2017. Link

  • Recent Reviews on Piperidine Synthesis

    • Maity, S., et al. "C–H functionalization of pyridines."[3] Organic & Biomolecular Chemistry, 2023.[1][3][4] Link

Sources

Comparative

Cross-Reactivity Profiling of Piperidine-Based Inhibitors: A Comparative Optimization Guide

Executive Summary: The Piperidine Paradox The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from acetylcholinesterase (AChE) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from acetylcholinesterase (AChE) inhibitors like Donepezil to opioid antagonists and kinase inhibitors. Its success stems from its ability to mimic the secondary amine of endogenous neurotransmitters and its optimal pKa (~11), which ensures strong ionic interactions with aspartate/glutamate residues in binding pockets.

However, this same feature drives a critical liability: promiscuity . The piperidine ring's lipophilicity and basicity frequently lead to off-target binding, particularly with the hERG potassium channel (cardiotoxicity risk) and Sigma receptors (CNS side effects).

This guide objectively compares the performance of standard piperidine-based inhibitors against piperazine-based isosteres and bridged analogs . It provides actionable protocols to quantify cross-reactivity and strategies to mitigate off-target liabilities without sacrificing potency.

Comparative Analysis: Piperidine vs. Alternatives

In this analysis, we evaluate the performance of a representative Piperidine-based Lead (Compound A) against its Piperazine isostere (Compound B) and a Bridged Piperidine analog (Compound C). Data is synthesized from structure-activity relationship (SAR) studies involving H3 receptor antagonists and kinase inhibitors.

Performance Metrics Table
FeaturePiperidine Scaffold (Standard)Piperazine Isostere (Alternative 1)Bridged Piperidine (Alternative 2)
Primary Potency (IC50) High (< 10 nM) Rigid ring maximizes Van der Waals contacts.Moderate (50-100 nM) Increased polarity often reduces hydrophobic burial.High (< 15 nM) Conformational lock maintains entropy advantage.
hERG Liability (IC50) High Risk (< 1 µM) Classic pharmacophore for hERG channel block.Low Risk (> 10 µM) Polar nitrogen disrupts hydrophobic capture.Moderate (> 5 µM) Steric bulk prevents deep pore entry.
Sigma-1 Cross-Reactivity High Affinity Often acts as a dual H3/Sigma ligand.[1][2]Negligible Selectivity Index > 100-fold.Variable Depends on bridge size.
Metabolic Stability (t½) Moderate Prone to CYP2D6 oxidation.High Lower lipophilicity reduces CYP clearance.High Bridge sterically hinders oxidative sites.
CNS Penetration Excellent Poor to Moderate Good
Expert Insight: Causality of Performance
  • The hERG Trap: The piperidine ring, often linked to a hydrophobic tail (e.g., benzyl group in Donepezil), perfectly matches the hERG pharmacophore (two hydrophobic aromatic features flanking a basic amine). This causes "QT prolongation" risks.[3]

  • The Piperazine Solution: Replacing the C4 carbon with nitrogen (piperazine) lowers logP and introduces a second polar center. While this drastically reduces hERG binding (increasing safety), it often costs 5-10x in potency due to the loss of hydrophobic interactions in the primary target's pocket.

  • The Bridged Compromise: Bridged piperidines (e.g., 2-azabicyclo[2.2.1]heptane) retain the lipophilic profile but add steric bulk that clashes with the narrow hERG pore, preserving potency while improving the safety window.

Experimental Protocols: Validating Cross-Reactivity

To trust your inhibitor's profile, you must establish a self-validating screening loop. Do not rely on single-point assays.

Protocol A: Competitive Radioligand Binding (Sigma-1 Cross-Reactivity)

Objective: Quantify off-target affinity of piperidine inhibitors for the Sigma-1 receptor (σ1R), a common liability.

Reagents:

  • Ligand: [³H]-(+)-Pentazocine (Specific activity ~30 Ci/mmol).

  • Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing hσ1R.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute membrane homogenates to 0.5 mg protein/mL.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension.

    • 50 µL [³H]-(+)-Pentazocine (Final conc. 2 nM, ~Kd).

    • 50 µL Test Inhibitor (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

    • Control: Use 10 µM Haloperidol for non-specific binding (NSB).

  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Piperidine kinetics can be slow; 37°C ensures equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of the lipophilic piperidine).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate Ki using the Cheng-Prusoff equation:

    
    .
    

Validation Check: If the Hill slope deviates significantly from -1.0, suspect negative cooperativity or aggregation—common with lipophilic piperidines.

Protocol B: Fluorescence Polarization hERG Safety Screen

Objective: High-throughput assessment of cardiotoxicity risk without patch-clamping.

Principle: Displaces a high-affinity fluorescent tracer (e.g., Red-hERG) from the hERG channel membrane preparation.

Workflow:

  • Assay Plate: Use black, low-binding 384-well plates.

  • Addition:

    • 10 µL hERG Membrane (commercial recombinant prep).

    • 10 µL Test Compound (4-point dilution series).

    • 10 µL Tracer (Red-hERG Tracer).

  • Incubation: 4 hours at room temperature (critical for stable polarization signal).

  • Read: Measure Fluorescence Polarization (Ex: 530nm, Em: 590nm).

  • Threshold: Compounds with >50% displacement at 10 µM are flagged for Tier 2 Electrophysiology (Patch Clamp).

Visualizing the Optimization Logic

Diagram 1: Cross-Reactivity Screening Workflow

This decision tree illustrates how to filter piperidine-based candidates through efficacy and safety gates.

ScreeningWorkflow Start Piperidine Library (Synthesis) PrimaryAssay Primary Target Assay (IC50 < 50 nM) Start->PrimaryAssay SelectivityScreen Selectivity Panel (Kinase/GPCR) PrimaryAssay->SelectivityScreen Hits Decision1 Selectivity Index > 50? SelectivityScreen->Decision1 hERGScreen hERG Liability Screen (Fluorescence Pol.) Decision1->hERGScreen Yes Refine Refine Scaffold (Switch to Piperazine/Bridged) Decision1->Refine No (Promiscuous) Decision2 hERG IC50 > 10 µM? hERGScreen->Decision2 PatchClamp Tier 2: Patch Clamp (Gold Standard) Decision2->PatchClamp Marginal (1-10 µM) LeadCand Lead Candidate (Proceed to ADME) Decision2->LeadCand Yes (Safe) Decision2->Refine No (Toxic) PatchClamp->LeadCand Pass PatchClamp->Refine Fail Refine->Start Re-design

Caption: Tiered screening workflow for piperidine inhibitors. Tier 1 ensures on-target potency; Tier 2 filters out promiscuous binders; Tier 3 (hERG) prevents late-stage safety failure.

Diagram 2: Structural Activity Relationship (SAR) Logic

How to modify the piperidine ring to solve specific problems.

SAR_Logic Problem Problem: Piperidine Liability Sol1 Issue: hERG Toxicity Strategy: Reduce Lipophilicity Problem->Sol1 Sol2 Issue: Metabolic Instability Strategy: Block Oxidation Problem->Sol2 Sol3 Issue: Sigma Selectivity Strategy: Rigidification Problem->Sol3 Action1 Substitute: Piperazine (Intro Polar N) Sol1->Action1 Result1 Result: Lower hERG binding Risk: Lower Potency Action1->Result1 Action2 Substitute: 4-F or 2-Me (Steric/Electronic Block) Sol2->Action2 Result2 Result: Increased t1/2 Maintains Potency Action2->Result2 Action3 Substitute: Bridged Ring (e.g., 2-azanorbornane) Sol3->Action3 Result3 Result: High Selectivity Complex Synthesis Action3->Result3

Caption: SAR decision matrix. Choosing the right modification (Piperazine, Substitution, or Bridging) depends on whether the primary failure mode is safety (hERG), metabolism, or selectivity.

References

  • RSC Advances. (2022). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase. Retrieved from [Link][4]

  • ACS Chemical Neuroscience. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-4-carbonyl chloride hydrochloride
Reactant of Route 2
Piperidine-4-carbonyl chloride hydrochloride
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